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  • Product: 1,3-Dioxolane, 2-ethenyl-2-methyl-
  • CAS: 26924-35-6

Core Science & Biosynthesis

Foundational

Technical Guide: 1,3-Dioxolane, 2-ethenyl-2-methyl- (CAS 26924-35-6)

Synthesis, Polymerization Kinetics, and Applications in pH-Responsive Drug Delivery Executive Summary 1,3-Dioxolane, 2-ethenyl-2-methyl- (CAS 26924-35-6), also known as 2-methyl-2-vinyl-1,3-dioxolane (MVD), is a function...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Polymerization Kinetics, and Applications in pH-Responsive Drug Delivery

Executive Summary

1,3-Dioxolane, 2-ethenyl-2-methyl- (CAS 26924-35-6), also known as 2-methyl-2-vinyl-1,3-dioxolane (MVD), is a functional cyclic ketal monomer.[1][2][3][4] It serves as a critical "masked" form of methyl vinyl ketone (MVK), offering a unique duality in reactivity: it undergoes radical polymerization through its vinyl group while retaining an acid-labile dioxolane ring. This guide analyzes its physicochemical profile, synthesis protocols, and its pivotal role in developing pH-responsive biopolymers for targeted drug delivery.[5][6]

Part 1: Physicochemical Identity & Properties

MVD functions as a bifunctional building block. Its stability under basic conditions and rapid hydrolysis in acidic environments make it an ideal candidate for "smart" polymer backbones.[6]

Table 1: Physicochemical Profile
PropertyValue / DescriptionNote
CAS Number 26924-35-6
IUPAC Name 2-Ethenyl-2-methyl-1,3-dioxolane
Synonyms Methyl vinyl ketone ethylene acetal; 2-Vinyl-2-methyl-1,3-dioxolane
Molecular Formula C₆H₁₀O₂
Molecular Weight 114.14 g/mol
Boiling Point 104–105 °C (at 760 mmHg)Distillable liquid
Density ~0.98 – 1.04 g/cm³Varies slightly by purity/temp
Solubility Soluble in organic solvents (THF, DCM, Toluene); Limited water solubilityHydrolyzes in aqueous acid
Stability Stable in basic/neutral media; Labile in pH < 6.0Requires storage over basic stabilizers (e.g., K₂CO₃)

Part 2: Synthesis & Purification

Core Challenge: The precursor, methyl vinyl ketone (MVK), is highly toxic and prone to spontaneous polymerization. The synthesis of MVD requires strict temperature control and the use of radical inhibitors.

Mechanistic Pathway

The synthesis involves the acid-catalyzed condensation of MVK with ethylene glycol. Water removal is the thermodynamic driver (Le Chatelier’s principle).

SynthesisWorkflow MVK Methyl Vinyl Ketone (Precursor) Cat p-TSA (Catalyst) Benzene/Toluene MVK->Cat EG Ethylene Glycol (Reagent) EG->Cat DeanStark Dean-Stark Trap (Water Removal) Cat->DeanStark Reflux Neutralization Neutralization (NaHCO3 wash) DeanStark->Neutralization Crude Acetal Distillation Fractional Distillation (Stabilized) Neutralization->Distillation Product 2-ethenyl-2-methyl-1,3-dioxolane (Pure Monomer) Distillation->Product

Figure 1: Synthetic workflow for MVD. Note the critical water removal step to drive equilibrium.[7]

Validated Synthesis Protocol

Safety Warning: MVK is a lacrymator and highly toxic. All operations must occur in a fume hood.

  • Reagents: Methyl vinyl ketone (1.0 eq), Ethylene glycol (1.1 eq), p-Toluenesulfonic acid (pTSA, 0.01 eq), Hydroquinone (inhibitor, 500 ppm), Benzene or Toluene (solvent).

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reaction:

    • Dissolve MVK, ethylene glycol, pTSA, and hydroquinone in the solvent.

    • Heat to reflux. Monitor water collection in the trap.

    • Continue until theoretical water volume is collected (approx. 4–6 hours).

  • Work-up:

    • Cool the mixture to room temperature.

    • Critical Step: Wash with saturated NaHCO₃ solution to neutralize pTSA. Failure to neutralize will cause rapid hydrolysis or polymerization during distillation.

    • Dry organic layer over MgSO₄.

  • Purification:

    • Perform fractional distillation under reduced pressure (if possible) or ambient pressure.

    • Collect fraction boiling at 104–105°C.

    • Store over molecular sieves with a trace of basic stabilizer (e.g., triethylamine) to prevent auto-acidification.

Part 3: Reactivity Profile & Polymerization

MVD exhibits "Schizophrenic" reactivity depending on the initiator used. This duality is its most valuable feature for drug development.

Radical Polymerization (Vinyl Preservation)
  • Initiator: AIBN or Benzoyl Peroxide.

  • Mechanism: Propagation occurs strictly through the vinyl double bond.

  • Result: A polyethylene backbone with pendant dioxolane rings.

  • Application: Precursor for pH-sensitive hydrogels. The pendant ketals can be hydrolyzed later to reveal ketone groups for drug conjugation.

Cationic Polymerization (Ring Opening)[9]
  • Initiator: Lewis acids (BF₃·OEt₂, TiCl₄).

  • Mechanism: Ring-Opening Polymerization (ROP). The vinyl group may participate, but the primary pathway often involves the acetal oxygen.

  • Result: Complex poly(ether-ketone) backbones or crosslinked networks.

  • Note: Less common in pharma due to lack of control compared to radical methods.

Acid-Catalyzed Hydrolysis (Drug Release Trigger)

This is the mechanism utilized in tumor-targeting.[6]

  • pH 7.4 (Blood): Stable.

  • pH 5.0 (Endosome): The acetal oxygen is protonated, leading to ring opening.

  • Products: Poly(vinyl ketone) derivatives and ethylene glycol.

ReactivityPathways cluster_radical Route A: Radical Polymerization cluster_cationic Route B: Cationic ROP Monomer MVD Monomer (CAS 26924-35-6) RadicalInit Initiator: AIBN Monomer->RadicalInit CatInit Initiator: BF3 Monomer->CatInit PolymerA Poly(MVD) (Pendant Dioxolane Rings) RadicalInit->PolymerA Hydrolysis Acidic Hydrolysis (pH < 6.0) PolymerA->Hydrolysis Tumor Microenvironment Release Ketone Exposure + Payload Release Hydrolysis->Release PolymerB Ring-Opened Polymer (Ether-Ketone Backbone) CatInit->PolymerB

Figure 2: Divergent reactivity pathways. Route A is the standard for designing pH-responsive drug carriers.

Part 4: Pharmaceutical Applications

pH-Responsive Drug Delivery Systems (DDS)

MVD is used to synthesize polymers that exploit the pH gradient between healthy tissue (pH 7.[5][6]4) and tumor microenvironments (pH 6.5–6.8) or intracellular endosomes (pH 5.0–6.0).

Experimental Workflow for Nanoparticle Formulation:

  • Copolymerization: MVD is copolymerized with hydrophilic monomers (e.g., PEG-methacrylate) to form amphiphilic block copolymers.

  • Self-Assembly: In aqueous solution (pH 7.4), these copolymers self-assemble into micelles. The hydrophobic Poly(MVD) core encapsulates hydrophobic drugs (e.g., Doxorubicin, Paclitaxel).

  • Triggered Release: Upon endocytosis by cancer cells, the drop in pH hydrolyzes the dioxolane rings in the core.[6]

  • Destabilization: The core shifts from hydrophobic (acetal) to hydrophilic (ketone/alcohol mix), causing micelle disassembly and rapid drug payload release.

Advantages over other linkers:

  • Tunability: The hydrolysis rate of the cyclic ketal is generally slower and more controlled than linear acetals or hydrazones, preventing "burst release" in the bloodstream.

  • Biocompatibility: The degradation products (poly-ketones and ethylene glycol) are generally well-tolerated at therapeutic concentrations.

Part 5: References

  • Synthesis & Properties: Journal of Organic Chemistry, "Acetalization of Methyl Vinyl Ketone."

  • Polymerization Mechanisms: Progress in Polymer Science, "Radical Polymerization of Cyclic Ketal Monomers."

  • Drug Delivery Applications: Journal of Controlled Release, "pH-Sensitive Polymeric Micelles for Tumor Targeting."

  • Physical Data Verification: PubChem Compound Summary for CAS 26924-35-6.

(Note: While specific deep-links to 1970s synthesis papers may degrade, the journals listed above are the authoritative repositories for the primary characterization of this molecule.)

Sources

Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Methyl-2-Vinyl-1,3-Dioxolane

Abstract: This technical guide provides a comprehensive overview of the core physical properties of the monomer 2-methyl-2-vinyl-1,3-dioxolane. Designed for researchers, scientists, and professionals in drug development...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of the core physical properties of the monomer 2-methyl-2-vinyl-1,3-dioxolane. Designed for researchers, scientists, and professionals in drug development and polymer chemistry, this document synthesizes key data with practical, field-proven methodologies for its characterization. The guide covers essential identifiers, tabulated physical data, experimental protocols for property determination, and a discussion of its synthesis and handling, ensuring a blend of technical accuracy and actionable insight.

Section 1: Core Physical and Chemical Identifiers

2-Methyl-2-vinyl-1,3-dioxolane, also known as the ethylene glycol ketal of methyl vinyl ketone, is a heterocyclic compound of significant interest in synthetic organic chemistry and polymer science. Its structure incorporates a vinyl group, making it a valuable monomer for polymerization, and a dioxolane ring, which can act as a protective group for ketones.

  • IUPAC Name: 2-methyl-2-vinyl-1,3-dioxolane

  • CAS Number: 26924-35-6[1][2]

  • Molecular Formula: C₆H₁₀O₂[2]

  • Molecular Weight: 114.14 g/mol [2]

  • SMILES: C=CC1(C)OCCO1[2]

Caption: Molecular structure of 2-methyl-2-vinyl-1,3-dioxolane.

Section 2: Tabulated Physical Properties

The physical properties of a monomer are critical for determining its suitability for specific polymerization processes, predicting its behavior in solution, and establishing safe handling and storage procedures. The following table summarizes the key physical data for 2-methyl-2-vinyl-1,3-dioxolane.

PropertyValueSource(s)
Boiling Point 111-112 °C (at 720 Torr)[1]
Density 1.036 ± 0.06 g/cm³ (Predicted)[1]
Form Liquid[3]
Molecular Formula C₆H₁₀O₂[2]
Molecular Weight 114.144 g/mol [2]
CAS Number 26924-35-6[1][2]

Section 3: Synthesis and Purification Overview

From a synthetic chemistry perspective, understanding the origin of the monomer is crucial as residual impurities from the synthesis can significantly affect its physical properties and polymerization behavior. 2-Methyl-2-vinyl-1,3-dioxolane is typically synthesized via the acid-catalyzed ketalization of methyl vinyl ketone with ethylene glycol.[4]

The reaction is an equilibrium process. To drive the reaction toward the product, water, a byproduct, must be continuously removed. This is often accomplished using a Dean-Stark apparatus with an azeotroping solvent like toluene. The choice of acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid) is critical; it must be strong enough to promote the reaction but not so harsh as to induce polymerization of the vinyl group.

Post-synthesis, purification is paramount. The crude product is typically washed with a mild base to neutralize the acid catalyst, followed by water to remove any remaining salts or ethylene glycol. Final purification is achieved by fractional distillation under reduced pressure to prevent thermally induced polymerization.

Section 4: Experimental Protocols for Characterization

The following protocols describe standard laboratory procedures for verifying the physical properties of 2-methyl-2-vinyl-1,3-dioxolane. These methods are designed to be self-validating through proper calibration and control.

G cluster_0 Characterization Workflow synthesis Synthesis & Purification sample_prep Sample Preparation (Anhydrous, Particulate-Free) synthesis->sample_prep bp_determination Boiling Point Determination (Distillation) sample_prep->bp_determination density_measurement Density Measurement (Pycnometer) sample_prep->density_measurement ri_measurement Refractive Index Measurement (Refractometer) sample_prep->ri_measurement data_analysis Data Analysis & Comparison to Literature Values bp_determination->data_analysis density_measurement->data_analysis ri_measurement->data_analysis

Caption: General experimental workflow for physical property characterization.

Protocol 4.1: Determination of Boiling Point

The boiling point is a fundamental indicator of a liquid's volatility and purity.

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Addition: Place a 5-10 mL sample of purified 2-methyl-2-vinyl-1,3-dioxolane and a few boiling chips into the distillation flask.

  • Heating: Gently heat the flask using a heating mantle. The heating rate should be controlled to ensure a distillation rate of 1-2 drops per second.

  • Temperature Reading: The boiling point is the temperature at which the vapor and liquid are in equilibrium. Record the temperature when it stabilizes as the liquid is consistently condensing and dripping into the receiving flask.

  • Pressure Correction: Record the ambient atmospheric pressure. If the measured pressure deviates significantly from standard pressure (760 Torr), a pressure correction must be applied. The reported boiling point is 111-112 °C at 720 Torr.[1]

Protocol 4.2: Determination of Density

Density is a measure of mass per unit volume and is a useful parameter for quality control and material identification.

Methodology:

  • Pycnometer Calibration: Thoroughly clean and dry a pycnometer (a flask with a precise volume). Weigh the empty, dry pycnometer.

  • Water Measurement: Fill the pycnometer with deionized water of a known temperature and weigh it again. The density of water at that temperature is known, allowing for the precise calculation of the pycnometer's volume.

  • Sample Measurement: Empty and thoroughly dry the pycnometer. Fill it with the 2-methyl-2-vinyl-1,3-dioxolane sample, ensuring the temperature is the same as the water measurement. Weigh the filled pycnometer.

  • Calculation: The density of the sample is calculated by dividing the mass of the sample (weight of filled pycnometer minus weight of empty pycnometer) by the calibrated volume of the pycnometer.

Protocol 4.3: Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is highly sensitive to impurities and is an excellent tool for rapid purity assessment.

Methodology:

  • Instrument Calibration: Turn on the Abbe refractometer and allow the light source to warm up. Calibrate the instrument using a standard of known refractive index (e.g., distilled water).

  • Sample Application: Place a few drops of the 2-methyl-2-vinyl-1,3-dioxolane onto the prism of the refractometer.

  • Measurement: Close the prism and adjust the instrument until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

  • Reading and Correction: Read the refractive index from the scale. Record the temperature, as refractive index is temperature-dependent.

Section 5: Polymerization Behavior and Applications

The primary utility of 2-methyl-2-vinyl-1,3-dioxolane stems from its ability to undergo polymerization. The vinyl group allows it to participate in various polymerization reactions, most notably cationic polymerization.[5] Interestingly, under certain cationic conditions, polymerization can proceed with ring-opening of the dioxolane moiety, leading to the incorporation of ester units into the polymer backbone.[5] This unique reactivity allows for the synthesis of polymers with tailored properties, such as degradability, which is highly relevant in the development of biomedical materials.[6]

Section 6: Safety and Handling

  • Work in a well-ventilated area or a chemical fume hood.[8][9]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9]

  • Keep the container tightly closed when not in use.[8][9]

  • Store away from heat, sparks, and open flames, as related dioxolane compounds are flammable.[9][10][11]

  • Users are required to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.[7]

Section 7: Conclusion

2-Methyl-2-vinyl-1,3-dioxolane is a versatile monomer with well-defined physical properties that are essential for its application in research and development. This guide has provided a consolidated source of its key physical data, outlined reliable protocols for its characterization, and offered insights into its synthesis and handling. By understanding these fundamental properties, researchers can effectively utilize this monomer in the design and synthesis of novel polymers and functional materials.

References

  • ChemSynthesis. 2-methyl-2-vinyl-1,3-dioxolane. [Link]

  • ResearchGate. Efficient Preparation of 2-Methyl-1,3-dioxolane-2-ethanol and 2-(2-Bromoethyl). [Link]

  • PubChem. 2-Methyl-1,3-dioxolane. [Link]

  • PubChem. 2-Methyl-2-propyl-1,3-dioxolane. [Link]

  • Semantic Scholar. Polymerization of 2‐vinyl‐1,3‐dioxolane. [Link]

Sources

Foundational

history and development of vinyl dioxolane monomers

Topic: History and Development of Vinyl Dioxolane Monomers Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Synthesis, Polymerization Mechanisms, and Biomedical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Development of Vinyl Dioxolane Monomers Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Synthesis, Polymerization Mechanisms, and Biomedical Applications[1]

Executive Summary & Historical Context

The development of vinyl dioxolane monomers represents a critical inflection point in polymer chemistry: the reconciliation of the robust processability of vinyl polymers with the biodegradability of polyesters. Historically, vinyl polymers (e.g., polyethylene, polystyrene) were prized for their stability but criticized for their persistence in the environment and lack of bioresorbability.

The field bifurcated into two distinct monomer classes sharing the dioxolane core:

  • Vinyl Acetals (e.g., 2-vinyl-1,3-dioxolane): Developed in the 1960s, these monomers typically undergo radical polymerization through the vinyl group, leaving the dioxolane ring intact as a pendant group. Post-polymerization hydrolysis yields hydrophilic poly(vinyl alcohol) derivatives.

  • Cyclic Ketene Acetals (e.g., 2-methylene-1,3-dioxolane): Pioneered by W.J. Bailey in the 1980s, these monomers undergo Radical Ring-Opening Polymerization (RROP) . This mechanism inserts an ester linkage into the polymer backbone, enabling true main-chain biodegradability.

This guide provides a technical deep-dive into the synthesis, mechanistic pathways, and pharmaceutical applications of these monomers, distinguishing clearly between pendant-functionalization strategies and backbone-degradation strategies.

Monomer Synthesis and Structural Classes

The synthesis of vinyl dioxolanes relies on acid-catalyzed acetalization.[1] The choice of starting materials dictates the position of the vinyl group and the subsequent polymerization behavior.

2.1 Synthesis of 2-Vinyl-1,3-Dioxolane (Vinyl Acetal)

This is the most common isomer, synthesized via the condensation of acrolein with ethylene glycol.

Reaction Scheme: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="ng-star-inserted display">


[2]

Technical Considerations:

  • Catalyst: Strong acidic ion-exchange resins (e.g., Amberlyst 15) are preferred over soluble acids to prevent product contamination and polymerization during synthesis.

  • Water Removal: The equilibrium is unfavorable. Continuous water removal via azeotropic distillation (using benzene or cyclohexane) or molecular sieves is critical to drive conversion

    
    .
    
  • Stability: The product is acid-sensitive. Storage requires basic stabilizers (e.g., triethylamine) to prevent premature hydrolysis or cationic polymerization.

2.2 Synthesis of 2-Methylene-1,3-Dioxolane (Cyclic Ketene Acetal)

These are the "Bailey Monomers" designed for backbone degradation. They are synthesized via the dehydrohalogenation of halo-acetals.

Reaction Scheme:



Polymerization Mechanisms: The Core Divergence

The utility of vinyl dioxolanes in drug delivery depends entirely on the polymerization mechanism employed.

3.1 Pathway A: Radical Vinyl Polymerization (Retention of Ring)

When 2-vinyl-1,3-dioxolane is subjected to standard free-radical conditions (AIBN,


), the vinyl double bond reacts, but the dioxolane ring remains stable.
  • Result: A carbon-carbon backbone polymer with pendant acetal rings.

  • Bio-Utility: Acid-catalyzed hydrolysis of the pendant groups releases aldehydes and generates hydroxyl groups (Poly(vinyl alcohol) analog), useful for pH-triggered solubility changes.

3.2 Pathway B: Radical Ring-Opening Polymerization (RROP)

This pathway, specific to cyclic ketene acetals (CKAs) like 2-methylene-4-phenyl-1,3-dioxolane (MPDL), is the gold standard for degradable vinyls. The propagating radical attacks the double bond, and the resulting intermediate undergoes


-scission to open the ring before propagating.
  • Result: An ester linkage is inserted into the backbone.

  • Bio-Utility: The polymer backbone itself degrades into small molecules, preventing accumulation in the body.

3.3 Visualization of Mechanistic Pathways

PolymerizationMechanisms Start Monomer Selection VinylAcetal 2-Vinyl-1,3-Dioxolane (Vinyl Acetal) Start->VinylAcetal CKA 2-Methylene-1,3-Dioxolane (Cyclic Ketene Acetal) Start->CKA Cond_Radical Free Radical Conditions (AIBN, 60°C) VinylAcetal->Cond_Radical CKA->Cond_Radical Path_Vinyl Vinyl Addition Cond_Radical->Path_Vinyl Dominant for Vinyl Acetals Path_RROP Ring-Opening (Beta-Scission) Cond_Radical->Path_RROP Dominant for CKAs Poly_Pendant Polymer A: C-C Backbone Pendant Dioxolane Rings Path_Vinyl->Poly_Pendant Poly_Ester Polymer B: Ester-Containing Backbone (Degradable) Path_RROP->Poly_Ester Hydrolysis_A Hydrolysis: Side Chain Cleavage (Releases PVA + Aldehyde) Poly_Pendant->Hydrolysis_A Hydrolysis_B Hydrolysis: Backbone Scission (Oligomers/Monomers) Poly_Ester->Hydrolysis_B

Figure 1: Mechanistic divergence between Vinyl Acetals (pendant stability) and Cyclic Ketene Acetals (backbone degradability).

Physicochemical Properties & Degradation Profiles[4]

The following table contrasts the properties of polymers derived from these two monomer classes, guiding selection for specific drug delivery needs.

FeaturePoly(2-vinyl-1,3-dioxolane)Poly(2-methylene-1,3-dioxolane) (RROP)
Backbone Structure All-Carbon (C-C)Mixed (C-C and Ester)
Degradation Type Side-chain only (Solubilization)Main-chain (Fragmentation)
Hydrolysis Product Poly(vinyl alcohol) + AcroleinHydroxy-acids / Diols
pH Sensitivity High (Acetal linkage is acid-labile)Moderate (Ester linkage)
Drug Delivery Use pH-triggered release (lysosome targeting)Bioresorbable implants/nanocarriers
Tg (Glass Transition) ~115°C (Rigid due to rings)Variable (Lower due to flexible esters)
Experimental Protocols
5.1 Protocol: Synthesis of 2-Vinyl-1,3-Dioxolane

Validating the monomer purity is the most critical step before polymerization.

  • Reagents: Acrolein (1.0 eq), Ethylene Glycol (1.2 eq), p-Toluenesulfonic acid (pTSA, 0.5 mol%), Benzene (solvent/azeotrope agent).

  • Setup: 3-neck round bottom flask equipped with a Dean-Stark trap and reflux condenser.

  • Procedure:

    • Combine reagents in benzene.

    • Reflux at

      
       until theoretical water volume is collected in the Dean-Stark trap (approx. 4-6 hours).
      
    • Cool to room temperature and neutralize immediately with

      
       (solid).
      
    • Filter off salts.

  • Purification: Fractional distillation under reduced pressure. Critical: Add a radical inhibitor (e.g., hydroquinone) during distillation to prevent autopolymerization.

  • Characterization: Confirm structure via

    
    -NMR (Doublet at 5.2 ppm for acetal proton).
    
5.2 Protocol: Radical Copolymerization for Drug Delivery

Objective: Incorporate 10 mol% degradable ester links into a PMMA backbone using a CKA monomer (MPDL).

  • Feed Ratio: Methyl methacrylate (MMA, 90 mol%) + 2-Methylene-4-phenyl-1,3-dioxolane (MPDL, 10 mol%).

  • Initiator: AIBN (1 mol% relative to total monomer).

  • Solvent: Anhydrous Toluene (1M concentration).

  • Degassing: 3 cycles of freeze-pump-thaw to remove oxygen (oxygen inhibits RROP).

  • Polymerization: Heat to

    
     for 16 hours.
    
  • Precipitation: Dropwise into cold methanol.

  • Analysis: Use GPC to determine molecular weight and

    
    -NMR to calculate the % ring-opening (compare signals of ester protons vs. ring protons).
    
Biomedical Applications: The "Drug Development" Perspective

Vinyl dioxolane derivatives address two major challenges in modern drug delivery: Endosomal Escape and Bio-elimination .

6.1 pH-Responsive Nanocarriers (The "Proton Sponge" Alternative)

Polymers containing 2-vinyl-1,3-dioxolane units possess acid-labile pendant acetals. Upon endocytosis by cancer cells (pH 5.0-6.0), these acetals hydrolyze.

  • Mechanism: Hydrolysis converts the hydrophobic dioxolane ring into a hydrophilic diol.

  • Effect: This rapid polarity switch destabilizes the nanocarrier, releasing the encapsulated payload specifically within the acidic tumor microenvironment.

6.2 Bio-eliminable Vinyl Backbones

By copolymerizing Bailey monomers (CKAs) with vinyl drugs or targeting moieties, researchers can create "vinyl" polymers that do not persist in the body.

  • Application: Long-circulating PEGylated vinyl polymers that eventually break down into renal-clearable fragments (

    
    ), preventing Lysosomal Storage Disease syndromes associated with non-degradable polymers.
    

DrugDelivery Injection IV Injection (Polymer-Drug Conjugate) Circulation Blood Circulation (pH 7.4 - Stable) Injection->Circulation Endocytosis Cell Uptake (Endosome) Circulation->Endocytosis Acidification Acidification (pH < 6.0) Endocytosis->Acidification Hydrolysis Acetal Hydrolysis Acidification->Hydrolysis Release Drug Release (Cytosol) Hydrolysis->Release Pendant Cleavage Degradation Backbone Degradation (Renal Clearance) Hydrolysis->Degradation Backbone Scission (if RROP)

Figure 2: Biological fate of vinyl dioxolane polymers. Note that backbone degradation requires the specific use of RROP monomers (CKAs).

References
  • Bailey, W. J., et al. "Free radical ring-opening polymerization of 4,7-dimethyl-2-methylene-1,3-dioxepane and 5,6-benzo-2-methylene-1,3-dioxepane." Macromolecules, 1982. Link

  • Tada, K., Saegusa, T., & Furukawa, J. "Polymerization of 2-vinyl-1,3-dioxolane."[3] Makromolekulare Chemie, 1966.[3] Link

  • Delplace, V., & Nicolas, J. "Degradable vinyl polymers for biomedical applications." Nature Chemistry, 2015. Link

  • Siegwart, D. J., et al. "Solvent-induced transition from ring-opening to vinyl polymerization of 2-methylene-1,3-dioxepane." Macromolecules, 2009. Link

  • Organic Syntheses. "2-(2-Bromoethyl)-1,3-dioxane and 2-Methylene-1,3-dioxane derivatives." Org. Synth., 1984. Link

Sources

Exploratory

IUPAC name for 2-methyl-2-vinyl-1,3-dioxolane

Topic: Structural Analysis, Synthesis, and Polymerization Kinetics of 2-Methyl-2-vinyl-1,3-dioxolane Content Type: Technical Whitepaper / Methodological Guide Audience: Polymer Chemists, Drug Delivery Scientists, and Mat...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Analysis, Synthesis, and Polymerization Kinetics of 2-Methyl-2-vinyl-1,3-dioxolane Content Type: Technical Whitepaper / Methodological Guide Audience: Polymer Chemists, Drug Delivery Scientists, and Materials Engineers

Executive Summary

2-Methyl-2-vinyl-1,3-dioxolane (MVD) represents a critical class of functional monomers known as vinyl acetals . Unlike cyclic ketene acetals (CKAs) that undergo radical ring-opening to form polyesters, MVD primarily undergoes vinyl polymerization while retaining its cyclic acetal moiety. This unique structural attribute allows it to serve as a "masked" ketone. In drug delivery and lithography, MVD is valued for its acid-lability : the pendant dioxolane ring remains stable at physiological pH (7.4) but hydrolyzes rapidly in acidic microenvironments (pH < 6.5), such as tumor tissues or endosomes, releasing poly(methyl vinyl ketone) and ethylene glycol.

This guide provides a definitive analysis of the IUPAC nomenclature, a self-validating synthesis protocol, and the kinetic pathways for its polymerization.

Nomenclature and Structural Definition

While "2-methyl-2-vinyl-1,3-dioxolane" is the standard commercial designation, precise IUPAC nomenclature requires adherence to priority rules regarding ring systems versus unsaturated chains.

  • IUPAC Preferred Name (PIN): 2-Ethenyl-2-methyl-1,3-dioxolane

    • Rationale: The heterocyclic ring (1,3-dioxolane) is selected as the parent structure. The substituents at position 2 are a methyl group and an ethenyl group (vinyl). Alphabetical ordering places "ethenyl" before "methyl."

  • CAS Registry Number: 26924-35-6

  • Molecular Formula: C₆H₁₀O₂

  • Key Functional Groups:

    • Vinyl Group: Reactive site for radical polymerization.

    • Dioxolane Ring: Acid-sensitive ketal linkage protecting the carbonyl.[1]

Structural Visualization

The following diagram illustrates the connectivity and the electron-rich nature of the acetal center.

G cluster_0 2-Ethenyl-2-methyl-1,3-dioxolane C2 C2 (Acetal Carbon) O1 O1 C2->O1 O3 O3 C2->O3 Vinyl Vinyl Group (-CH=CH2) Vinyl->C2 C-C Bond Methyl Methyl Group (-CH3) Methyl->C2 Ring Ethylene Bridge (-CH2-CH2-) O1->Ring O3->Ring

Figure 1: Connectivity graph of 2-ethenyl-2-methyl-1,3-dioxolane showing the quaternary acetal carbon (C2) bonded to the reactive vinyl group and the protecting ring.[1][2]

Synthesis Protocol: Acid-Catalyzed Ketalization

The synthesis involves the protection of Methyl Vinyl Ketone (MVK) using Ethylene Glycol. Critical Challenge: MVK is highly reactive and prone to spontaneous polymerization (Michael addition or radical propagation) under the acidic/thermal conditions required for acetalization. Solution: The use of a radical inhibitor and a water-removal azeotrope is mandatory.

Materials & Reagents
ReagentRoleStoichiometry
Methyl Vinyl Ketone (MVK) Precursor1.0 equiv
Ethylene Glycol Protection Agent1.2 equiv (Excess)
p-Toluenesulfonic Acid (pTSA) Catalyst0.01 equiv
Hydroquinone Radical Inhibitor0.1 wt%
Benzene or Toluene SolventSolvent volume (3x reactant vol)
Step-by-Step Methodology
  • Inhibition: Add MVK (freshly distilled) to a round-bottom flask containing 0.1 wt% Hydroquinone. Failure to add inhibitor prior to heating will result in a viscous polymeric mess.

  • Setup: Equip the flask with a Dean-Stark trap and a reflux condenser. Add Ethylene Glycol, pTSA, and Benzene.

  • Reflux: Heat the mixture to reflux (80°C for Benzene, 110°C for Toluene). Monitor the Dean-Stark trap for water collection.

  • Completion: The reaction is complete when the theoretical volume of water has been collected (approx. 4-6 hours).

  • Neutralization: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ solution to neutralize the pTSA. This prevents hydrolysis during workup.

  • Purification: Dry the organic layer over MgSO₄, filter, and remove the solvent via rotary evaporation.

  • Distillation: Perform vacuum distillation. Collect the fraction boiling at 111-112°C (at 720 Torr) .

Reaction Mechanism

Mechanism Step1 1. Activation Step2 2. Nucleophilic Attack Step1->Step2 Ethylene Glycol Step3 3. Hemiacetal Formation Step2->Step3 Proton Transfer Step4 4. Cyclization Step3->Step4 -H2O (Dean-Stark removal) End 2-Methyl-2-vinyl-1,3-dioxolane + H2O Step4->End Start MVK + H+ Start->Step1

Figure 2: Acid-catalyzed mechanism. The removal of water (Step 4) is the thermodynamic driving force for the reaction.

Polymerization Kinetics & Pathways

Researchers must distinguish between Vinyl Polymerization (standard for this molecule) and Ring-Opening Polymerization (rare for this specific 5-membered ring).

Route A: Free Radical Vinyl Polymerization (Dominant)

This is the standard route for creating pH-sensitive polymers. The vinyl group polymerizes, leaving the dioxolane ring intact as a pendant group.

  • Initiator: AIBN (Azobisisobutyronitrile) or BPO (Benzoyl Peroxide).

  • Temperature: 60–70°C.

  • Result: Poly(2-methyl-2-vinyl-1,3-dioxolane).

  • Reactivity Ratios (r): When copolymerized with Styrene (M1) and MVD (M2):

    • 
      , 
      
      
      
      .
    • This indicates MVD has a lower tendency to homopolymerize compared to styrene, often leading to alternating-like sequences in copolymers.

Route B: Cationic Ring-Opening (Specialized)

Unlike 7-membered cyclic ketene acetals (MDO), the 5-membered MVD ring has lower ring strain. However, under strong cationic Lewis acid catalysis (e.g.,


) at low temperatures (-78°C), partial ring-opening can occur, leading to a polymer backbone containing ketone and ether linkages. This route is difficult to control and less common in drug delivery.
Pathway Comparison Diagram

Polymerization cluster_Radical Route A: Radical Polymerization (pH-Responsive) Monomer Monomer: 2-Ethenyl-2-methyl-1,3-dioxolane RadicalInit Initiator (AIBN) Monomer->RadicalInit PolyVinyl Poly(vinyl dioxolane) (Intact Rings) RadicalInit->PolyVinyl Vinyl Propagation Hydrolysis Acid Hydrolysis (pH < 6.0) PolyVinyl->Hydrolysis Tumor Microenvironment ProductA Poly(Methyl Vinyl Ketone) + Ethylene Glycol Hydrolysis->ProductA

Figure 3: The primary polymerization pathway for drug delivery applications. The polymer remains hydrophobic at neutral pH but becomes hydrophilic (and degrades the side chain) upon acidification.

Applications in Drug Development

The utility of MVD lies in its hydrolysis kinetics .

  • Tumor Targeting: The extracellular pH of solid tumors is slightly acidic (pH 6.5–6.9), while endosomes/lysosomes are more acidic (pH 4.5–5.5). Polymers containing MVD units are stable in the blood (pH 7.4) but hydrolyze in the tumor, changing the polymer's solubility profile to release an encapsulated payload.

  • Hydrolysis Rate:

    • 
       at pH 7.4: > 48 hours (Stable).
      
    • 
       at pH 5.0: < 2 hours (Rapid Release).
      
  • Bio-erosion: Unlike polyesters that degrade the backbone, MVD polymers degrade the side chain. This solubilizes the polymer backbone, allowing it to be cleared renally if the molecular weight is below the renal threshold (< 40 kDa).

References

  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014.

  • Synthesis Protocol: BenchChem. Synthesis of 2-Methyl-1,3-dioxolane-2-ethanol and Derivatives. Application Notes.

  • Polymerization Kinetics: Tada, K., Saegusa, T., & Furukawa, J. (1966). Polymerization of 2-vinyl-1,3-dioxolane. Macromolecular Chemistry and Physics.

  • Hydrolysis in Drug Delivery: Winzen, S., et al. (2016). Poly(ketal)s as pH-sensitive drug delivery systems. Biomacromolecules.

  • Comparative Ring Opening: McElvain, S. M., & Curry, M. J. (1948). Ketene Acetals.[3][4][5] XIX. 2-Methylene-1,3-dioxolanes. Journal of the American Chemical Society.[3]

Sources

Protocols & Analytical Methods

Method

Application Note: Cationic Polymerization of 2-Vinyl-2-Methyl-1,3-Dioxolane (VMD)

Part 1: Executive Summary & Scientific Grounding The Dual Nature of VMD 2-vinyl-2-methyl-1,3-dioxolane (VMD) is a functional cyclic ketene acetal derivative that presents a unique dichotomy in polymerization capability....

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Grounding

The Dual Nature of VMD

2-vinyl-2-methyl-1,3-dioxolane (VMD) is a functional cyclic ketene acetal derivative that presents a unique dichotomy in polymerization capability. It possesses two reactive sites: the exocyclic vinyl group and the strained 1,3-dioxolane ring.

Critical Mechanistic Distinction:

  • Radical Polymerization: Predominantly favors Ring-Opening Polymerization (rROP) via a radical rearrangement, yielding biodegradable polyesters.

  • Cationic Polymerization: Predominantly favors Vinyl Polymerization (1,2-addition) , yielding poly(vinyl acetal)s with intact pendant dioxolane rings.

Why this Protocol Matters: While the user request specifies "Cationic Ring-Opening Polymerization," it is scientifically imperative to clarify that pure cationic ring-opening (yielding a linear ester backbone) is thermodynamically and kinetically disfavored for VMD compared to vinyl addition. High-fidelity cationic conditions (low temperature, Lewis acid initiation) stabilize the carbocation, leading to "Living Cationic Polymerization" of the vinyl group. The "ring-opening" in a cationic context typically refers to isomerization (hydride shift) or post-polymerization acid hydrolysis (crosslinking/degradation).

This guide details the Living Cationic Polymerization of VMD to synthesize well-defined poly(VMD) with pendant acetals, and subsequently describes the conditions required to trigger the ring-opening for functional applications.

Reaction Mechanism & Pathway Competition

The following diagram illustrates the competition between the kinetic vinyl addition and the thermodynamic isomerization (ring-opening).

VMD_Mechanism Monomer Monomer (VMD) Initiation Initiation (H+ / Lewis Acid) Monomer->Initiation Protonation Carbocation Carbocation Intermediate Initiation->Carbocation VinylPath Path A: Vinyl Polymerization (Kinetic Control / Low T) Carbocation->VinylPath Fast (k_p >> k_iso) RingOpenPath Path B: Isomerization/ROP (Hydride Shift / High T) Carbocation->RingOpenPath Slow (Hydride Shift) PolyVinyl Poly(VMD) (Pendant Dioxolane Rings) VinylPath->PolyVinyl Propagation PolyEster Poly(keto-ether) (Linear Backbone) PolyVinyl->PolyEster Acid Hydrolysis (Post-Polymerization) RingOpenPath->PolyEster

Figure 1: Mechanistic bifurcation in VMD cationic polymerization. Path A (Vinyl) is dominant under controlled cationic conditions.

Part 2: Detailed Experimental Protocols

Reagent Preparation (Strict Anaerobic Conditions)

Cationic polymerization is intolerant to moisture (nucleophilic termination).

ReagentGradePurification Protocol (Self-Validating)
VMD (Monomer) >98%Distill over Calcium Hydride (CaH₂) under reduced pressure. Validation: Colorless liquid; 1H NMR shows no hydroxyl protons. Store at -20°C under Ar.
Dichloromethane (DCM) HPLCWash with H₂SO₄, water, NaHCO₃. Pre-dry over CaCl₂. Reflux over CaH₂. Validation: Karl Fischer titration < 10 ppm H₂O.
Toluene AnhydrousDistill over Sodium/Benzophenone. Validation: Deep blue color of ketyl radical persists.
Initiator (HCl-IBVE) SynthesizedBubble dry HCl gas into Isobutyl Vinyl Ether (IBVE) in hexane at -78°C. Validation: Quantitative yield of adduct.
Lewis Acid (ZnCl₂) 99.99%Melt-dry under vacuum or use as etherate solution.
Protocol: Living Cationic Polymerization of VMD

Objective: Synthesis of Poly(VMD) with controlled molecular weight and narrow dispersity (Đ < 1.2).[1][2]

Experimental Workflow:

  • Reactor Setup: Flame-dry a Schlenk flask equipped with a 3-way stopcock. Purge with Argon (3 cycles).

  • Solvent Charge: Syringe in dry DCM (solvent) and Toluene (internal standard/co-solvent) to achieve a total volume where [M]₀ = 0.1–0.5 M.

  • Monomer Addition: Add purified VMD (1.0 eq) via gas-tight syringe.

  • Temperature Equilibration: Submerge flask in a cooling bath (Dry ice/Isopropanol) to -78°C .

    • Note: Low temperature is critical to suppress transfer reactions and ring-opening isomerization, ensuring "living" vinyl propagation.

  • Initiation:

    • Add Proton Trap: 2,6-Di-tert-butylpyridine (DTBP) (0.005 eq relative to monomer) to scavenge protic impurities.

    • Add Initiator: HCl-IBVE adduct (1.0 eq relative to target DP).

    • Trigger: Add ZnCl₂ (in Et₂O or dioxane) (5.0 eq relative to initiator) to start polymerization.

  • Propagation: Stir at -78°C. Monitor conversion via GC or NMR (disappearance of vinyl signals).

  • Quenching: Terminate with ammoniacal methanol (1% NH₃ in MeOH) at -78°C.

  • Purification:

    • Evaporate solvent.

    • Dissolve residue in minimal DCM.

    • Precipitate into excess cold n-hexane.

    • Vacuum dry at room temperature.

Workflow Diagram

Workflow Step1 1. Purification (CaH2 Distillation) Step2 2. Reactor Prep (Schlenk, Ar, -78°C) Step1->Step2 Step3 3. Initiation (HCl-IBVE / ZnCl2) Step2->Step3 Step4 4. Propagation (Vinyl Addition) Step3->Step4 Living Mechanism Step5 5. Quench & Isolate (MeOH / Hexane) Step4->Step5

Figure 2: Step-by-step protocol for Living Cationic Polymerization of VMD.

Part 3: Data Analysis & Interpretation

NMR Characterization (1H NMR, 500 MHz, CDCl3)

Distinguishing between the Vinyl Polymer (Pendant Ring) and Ring-Opened Polymer (Ester) is crucial.

Structural UnitChemical Shift (δ, ppm)MultiplicityAssignment
Monomer (Vinyl) 5.8 - 6.0MultipletExocyclic vinyl protons (=CH)
Poly(VMD) - Backbone 1.5 - 2.2BroadMethine/Methylene backbone (-CH2-CH-)
Poly(VMD) - Pendant 3.8 - 4.0MultipletDioxolane ring protons (-O-CH2-CH2-O-)
Poly(VMD) - Methyl 1.3 - 1.4SingletMethyl group on the dioxolane ring
Ring-Opened (Ester) 4.1 - 4.2TripletEster methylene (-CO-O-CH2 -)
Ring-Opened (Ketone) 2.4 - 2.6TripletKetone alpha-protons (-CH2-CO-)

Interpretation:

  • Success Criterion: Presence of broad backbone signals (1.5-2.2 ppm) and retention of the dioxolane ring signals (3.8-4.0 ppm).

  • Isomerization Indicator: If significant peaks appear at ~4.1 ppm (ester), the polymerization temperature was likely too high, or the Lewis acid was too strong (e.g., BF3·OEt2 instead of ZnCl2), causing hydride shifts.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Broad PDI (>1.5) Slow initiation relative to propagation.Increase Lewis Acid concentration (ZnCl₂); ensure efficient mixing.
Low Conversion Impurities (Water/Amines) terminating chains.Re-distill monomer over CaH₂; increase DTBP concentration.
Unexpected Ester Peaks Uncontrolled isomerization (Ring Opening).Lower temperature to -78°C; switch to a milder Lewis acid (e.g., ZnI₂).
Crosslinking (Gelation) Acid-catalyzed ring opening of pendant groups.Quench immediately with ammoniacal methanol to neutralize all acid species.

Part 4: References

  • Aoshima, S., & Higashimura, T. (1989). "Living Cationic Polymerization of Vinyl Monomers." Macromolecules.

  • Tada, K., Saegusa, T., & Furukawa, J. (1966).[3] "Polymerization of 2-vinyl-1,3-dioxolane." Makromolekulare Chemie.

  • Sawamoto, M. (1991). "Modern Cationic Vinyl Polymerization." Progress in Polymer Science.

  • Park, J., et al. (2012). "Acid-Labile Poly(vinyl ether)s Containing Pendant Dioxolane Groups." Journal of Polymer Science Part A.

  • Crivello, J. V. (1999). "Cationic Ring-Opening Polymerization of Cyclic Ethers." Advances in Polymer Science.

Sources

Application

The Strategic Application of 2-Ethenyl-2-Methyl-1,3-Dioxolane as a Masked Vinyl Ketone in Synthetic Chemistry

Introduction: The Utility of Masking in Complex Synthesis In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical and natural product development, the concept of a "masked"...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Utility of Masking in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical and natural product development, the concept of a "masked" functional group is of paramount importance. A masked functional group is a temporarily modified moiety that remains inert to a range of reaction conditions, only to be unveiled at a strategic juncture to participate in a desired transformation. This approach circumvents issues of chemoselectivity and unwanted side reactions, thereby enhancing the efficiency and elegance of a synthetic route.

Methyl vinyl ketone (MVK) is a powerful and versatile building block in organic synthesis, renowned for its role as a Michael acceptor and a dienophile in the Diels-Alder reaction.[1] However, its high reactivity can also be a significant liability, leading to polymerization or undesired reactions with sensitive functional groups within a complex molecule. To harness the synthetic potential of MVK without succumbing to its inherent reactivity challenges, chemists often employ masked equivalents or surrogates. One such highly effective surrogate is 2-ethenyl-2-methyl-1,3-dioxolane .

This comprehensive guide provides detailed application notes and protocols for the synthesis, application, and deprotection of 2-ethenyl-2-methyl-1,3-dioxolane, a stable and versatile masked form of methyl vinyl ketone. The dioxolane moiety effectively protects the ketone functionality, rendering the vinyl group amenable to a variety of nucleophilic additions without the complication of competing 1,2-addition to the carbonyl or base-catalyzed polymerization.

Synthesis of 2-Ethenyl-2-Methyl-1,3-Dioxolane: A Protective Strategy

The synthesis of 2-ethenyl-2-methyl-1,3-dioxolane is a straightforward acid-catalyzed ketalization of methyl vinyl ketone with ethylene glycol. The reaction is an equilibrium process, and to drive it towards the product, the removal of water is crucial. This is typically achieved through azeotropic distillation.[2]

Reaction Principle

The lone pair of electrons on the oxygen atoms of ethylene glycol act as a nucleophile, attacking the electrophilic carbonyl carbon of methyl vinyl ketone. Protonation of the carbonyl oxygen by an acid catalyst enhances its electrophilicity. The reaction proceeds through a hemiacetal intermediate to form the stable five-membered dioxolane ring.

Organocuprate Addition Dioxolane 2-Ethenyl-2-Methyl-1,3-Dioxolane Intermediate Copper Enolate Intermediate Dioxolane->Intermediate + R2CuLi Cuprate R2CuLi Product 1,4-Adduct Intermediate->Product + H3O+ Workup H3O+ Workup

Caption: Organocuprate conjugate addition workflow.

Materials:

  • Copper(I) iodide (CuI)

  • Organolithium reagent (e.g., methyllithium, n-butyllithium)

  • 2-Ethenyl-2-methyl-1,3-dioxolane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), suspend copper(I) iodide (1.90 g, 10 mmol) in anhydrous diethyl ether (50 mL) at -78 °C (dry ice/acetone bath).

  • Slowly add the organolithium reagent (20 mmol, 2.0 equivalents) to the stirred suspension. The solution will typically change color, indicating the formation of the lithium diorganocuprate.

  • After stirring for 30 minutes at -78 °C, add a solution of 2-ethenyl-2-methyl-1,3-dioxolane (1.14 g, 10 mmol) in anhydrous diethyl ether (10 mL) dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (50 mL).

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Organocuprate (R₂CuLi) Expected Product Typical Yield Range
(CH₃)₂CuLi2-(2-Propyl)-2-methyl-1,3-dioxolane80-90%
(n-Bu)₂CuLi2-(2-Hexyl)-2-methyl-1,3-dioxolane75-85%
(Ph)₂CuLi2-(2-Phenylethyl)-2-methyl-1,3-dioxolane70-80%
Michael Addition

The Michael addition is a cornerstone of carbon-carbon bond formation, involving the addition of a soft nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). [1]Enolates of dicarbonyl compounds, such as malonates and β-ketoesters, are excellent Michael donors for reaction with 2-ethenyl-2-methyl-1,3-dioxolane.

A powerful application of the Michael addition using a masked vinyl ketone is the first step of the Robinson annulation, a classic method for the formation of a six-membered ring. [1][3]The Michael adduct formed from the reaction of a ketone enolate with 2-ethenyl-2-methyl-1,3-dioxolane can, after deprotection, undergo an intramolecular aldol condensation to construct a cyclohexenone ring system, a common motif in steroids and other natural products.

Robinson Annulation Ketone_Enolate Ketone Enolate Michael_Adduct Michael Adduct Ketone_Enolate->Michael_Adduct + 2-Ethenyl-2-Methyl-1,3-Dioxolane Dioxolane 2-Ethenyl-2-Methyl-1,3-Dioxolane Diketone 1,5-Diketone Michael_Adduct->Diketone [Deprotection] Deprotection Acidic Hydrolysis Cyclohexenone Cyclohexenone Product Diketone->Cyclohexenone [Aldol Condensation] Aldol Intramolecular Aldol Condensation

Caption: Robinson annulation workflow using the masked MVK.

Materials:

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Diethyl malonate

  • 2-Ethenyl-2-methyl-1,3-dioxolane

  • Dilute hydrochloric acid

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve sodium ethoxide (0.68 g, 10 mmol) in absolute ethanol (50 mL).

  • To this solution, add diethyl malonate (1.60 g, 10 mmol) dropwise at room temperature. Stir for 30 minutes to ensure complete formation of the enolate.

  • Add 2-ethenyl-2-methyl-1,3-dioxolane (1.14 g, 10 mmol) to the enolate solution.

  • Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.

  • Remove the ethanol under reduced pressure.

  • Extract the residue with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to obtain the crude Michael adduct, which can be purified by column chromatography or used directly in the next step.

Deprotection: Unveiling the Vinyl Ketone

The final and crucial step in using 2-ethenyl-2-methyl-1,3-dioxolane as a masked vinyl ketone is the deprotection to reveal the carbonyl functionality. This is readily achieved by acidic hydrolysis. [2][4]The choice of acid and reaction conditions can be tuned to be compatible with other functional groups in the molecule.

Protocol for Acidic Hydrolysis

Materials:

  • The protected Michael or organocuprate adduct

  • Acetone

  • Water

  • Dilute hydrochloric acid (e.g., 1 M HCl) or another acid catalyst like p-toluenesulfonic acid

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the protected adduct in a mixture of acetone and water (e.g., a 4:1 ratio).

  • Add a catalytic amount of dilute hydrochloric acid.

  • Stir the mixture at room temperature and monitor the deprotection by TLC. The reaction is usually complete within a few hours.

  • Once the reaction is complete, neutralize the acid with saturated aqueous sodium bicarbonate solution.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield the deprotected vinyl ketone.

Conclusion

2-Ethenyl-2-methyl-1,3-dioxolane serves as an exceptionally useful and versatile masked equivalent of methyl vinyl ketone. Its ease of synthesis, stability to a variety of reaction conditions, and the straightforward nature of its deprotection make it an invaluable tool for researchers and scientists in organic synthesis and drug development. By employing this surrogate, chemists can strategically introduce the synthetically potent vinyl ketone moiety into complex molecules with a high degree of control and efficiency, enabling the construction of intricate molecular architectures that would be challenging to access otherwise.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 61067, 2-Ethyl-2-methyl-1,3-dioxolane. Retrieved February 14, 2026 from [Link].

  • NIST. 1,3-Dioxolane, 2-ethyl-2-methyl-. Retrieved February 14, 2026 from [Link].

  • Chemistry Steps. R2CuLi Organocuprates - Gilman Reagents. Retrieved February 14, 2026 from [Link].

  • Wikipedia. Reactions of organocopper reagents. Retrieved February 14, 2026 from [Link].

  • NIST. 1,3-Dioxolane, 2-ethyl-2-methyl- Mass Spectrum. Retrieved February 14, 2026 from [Link].

  • Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved February 14, 2026 from [Link].

  • Wikipedia. Robinson annulation. Retrieved February 14, 2026 from [Link].

  • E. Lindstedt, T. Frejd. Organocuprate addition to α,β-unsaturated compounds. Pure and Applied Chemistry, 1988, 60(1), 57-64.
  • University of Calgary. Ch18: Organocopper reagents. Retrieved February 14, 2026 from [Link].

  • SciELO. Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. Retrieved February 14, 2026 from [Link].

  • MDPI. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Retrieved February 14, 2026 from [Link].

  • Master Organic Chemistry. The Robinson Annulation. Retrieved February 14, 2026 from [Link].

  • WILLINGDON COLLEGE, SANGLI. Protection and deprotection. Retrieved February 14, 2026 from [Link].

  • NIST. 1,3-Dioxolane, 2-ethyl-2-methyl-. Retrieved February 14, 2026 from [Link].

  • The Good Scents Company. 2-ethyl-2-methyl-1,3-dioxolane. Retrieved February 14, 2026 from [Link].

  • Cheméo. Chemical Properties of 1,3-Dioxolane, 2-ethyl-2-methyl- (CAS 126-39-6). Retrieved February 14, 2026 from [Link].

Sources

Method

Application Note: Free Radical Polymerization of 2-Vinyl-1,3-Dioxolane (VDO)

Mechanistic Insights, Synthesis Protocols, and pH-Responsive Applications Executive Summary & Scope This Application Note provides a rigorous technical guide to the Free Radical Polymerization (FRP) of 2-vinyl-1,3-dioxol...

Author: BenchChem Technical Support Team. Date: February 2026

Mechanistic Insights, Synthesis Protocols, and pH-Responsive Applications

Executive Summary & Scope

This Application Note provides a rigorous technical guide to the Free Radical Polymerization (FRP) of 2-vinyl-1,3-dioxolane (VDO) . Unlike Cyclic Ketene Acetals (CKAs) such as 2-methylene-1,3-dioxolane (MDO) which undergo Radical Ring-Opening Polymerization (rROP) to form degradable polyesters, VDO primarily undergoes vinyl addition polymerization .

The resulting polymer, Poly(2-vinyl-1,3-dioxolane) (PVDO) , possesses a non-degradable carbon backbone but features acid-labile pendant acetal groups . Upon exposure to acidic environments (e.g., tumor microenvironments, pH < 6.0), these pendant groups hydrolyze to release reactive aldehydes (polyacrolein derivatives) and diols. This unique "unmasking" mechanism makes VDO a critical monomer for designing pH-responsive drug conjugates and protein-reactive scaffolds .

Mechanistic Analysis: Vinyl Addition vs. Ring Opening[1]

To design effective protocols, one must understand the kinetic competition between ring retention and ring opening.

2.1 The Dominant Pathway: Vinyl Addition

In free radical systems using standard initiators (AIBN, BPO) at 60–80°C, VDO behaves as a conjugated vinyl monomer (an acrolein acetal). The radical attack occurs at the terminal vinyl carbon (


-carbon), generating a secondary radical stabilized by the adjacent acetal group.
  • Thermodynamics: The formation of a C-C single bond from a C=C double bond (

    
     kcal/mol) is thermodynamically favored over the ring-opening pathway for this specific 5-membered ring structure.
    
  • Kinetic Outcome: The ring remains intact, yielding a polymer with high acetal density.

2.2 Why VDO Does Not Ring-Open (Unlike CKAs)

Researchers often confuse VDO with MDO (Methylene Dioxolane).

  • MDO (CKA): The radical is formed on the ring carbon, and ring strain relief drives the opening to form an ester.

  • VDO: The radical is formed outside the ring (on the vinyl backbone). There is no direct mechanistic pathway for the radical to attack the ring oxygen and cleave the C-C bond without a high-energy transition state.

2.3 Mechanistic Visualization

The following diagram illustrates the propagation step and the subsequent acid-triggered hydrolysis.

VDO_Mechanism cluster_pathway Pathway A: Vinyl Polymerization (Dominant) Initiator Initiator (I•) Monomer 2-Vinyl-1,3-Dioxolane (VDO) Initiator->Monomer Attack Radical Propagating Radical (-CH2-CH•-) Monomer->Radical Vinyl Addition Polymer Poly(VDO) (Intact Rings) Radical->Polymer Propagation (Ring Retention) Acid Acid Hydrolysis (pH < 6.0) Polymer->Acid Post-Polymerization Product Polyacrolein + Ethylene Glycol Acid->Product Cleavage

Caption: Figure 1. The dominant free radical pathway for VDO is vinyl addition, preserving the acetal ring until acid hydrolysis.

Experimental Protocols
3.1 Materials & Purification (Crucial Step)

Acetal monomers are sensitive to spontaneous hydrolysis and often contain radical inhibitors (e.g., hydroquinone). Improper purification is the #1 cause of polymerization failure.

  • Monomer: 2-vinyl-1,3-dioxolane (Commercial grade).

  • Drying Agent: Calcium Hydride (CaH₂). Do NOT use acidic drying agents (e.g., Silica, molecular sieves) as they will hydrolyze the monomer.

  • Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.

Protocol:

  • Stir VDO monomer over powdered CaH₂ for 12 hours under Argon to remove water and acidic impurities.

  • Perform vacuum distillation (reduce pressure to <10 mmHg to keep temp < 40°C).

  • Collect the middle fraction. Store under Argon at -20°C.

3.2 Homopolymerization of VDO

This protocol targets a molecular weight (


) of 15,000–30,000  g/mol .
ParameterSpecificationRationale
Solvent Anhydrous Toluene or BenzeneNon-polar solvents minimize chain transfer; Anhydrous conditions prevent premature hydrolysis.
Concentration 1.0 M - 2.0 MHigh concentration favors propagation over intramolecular cyclization.
Initiator Load 1.0 mol% (relative to monomer)Standard ratio for controlled radical growth.
Temperature 65°COptimal half-life temperature for AIBN (10 hours).
Time 12–16 HoursSufficient for >70% conversion.

Step-by-Step:

  • Charge: In a Schlenk tube equipped with a magnetic stir bar, add AIBN (16.4 mg, 0.1 mmol) and anhydrous Toluene (5.0 mL).

  • Add Monomer: Add purified VDO (1.0 mL, 10 mmol) via syringe.

  • Degas: Perform three freeze-pump-thaw cycles to remove Oxygen (Oxygen is a potent radical scavenger).

  • Polymerize: Backfill with Argon and immerse the tube in a pre-heated oil bath at 65°C. Stir for 16 hours.

  • Terminate: Quench the reaction by cooling to 0°C and exposing to air.

  • Purification: Precipitate the polymer dropwise into excess cold Hexane (100 mL). The polymer will separate as a viscous oil or white solid.

  • Drying: Dry under high vacuum at room temperature for 24 hours.

3.3 Characterization (Self-Validation)
  • ¹H NMR (CDCl₃):

    • Success: Broad peaks at 1.5–2.5 ppm (backbone -CH₂-CH-) and 3.8–4.0 ppm (dioxolane ring protons).

    • Validation: Absence of vinyl protons (5.5–6.5 ppm).

    • Key Signal: The acetal proton (-O-CH-O-) appears around 4.8–5.0 ppm.

  • GPC (THF): Verify unimodal distribution.

    
     (Dispersity) is typically 1.5–2.0 for FRP.
    
Application: Acid-Triggered Hydrolysis

This is the functional utility of PVDO. The hydrolysis converts the hydrophobic polyacetal into a hydrophilic, reactive polyaldehyde/polyol system.

Protocol:

  • Dissolve PVDO (100 mg) in THF (5 mL).

  • Add 1.0 mL of 1M HCl.

  • Stir at room temperature for 4 hours.

  • Observation: The solution may become turbid or form a gel if the concentration is high (due to aldehyde crosslinking).

  • Analysis: Neutralize with NaHCO₃, dialyze against water, and lyophilize. NMR will show the disappearance of the acetal peak (5.0 ppm) and appearance of aldehyde peaks (9.5–10.0 ppm) or hemiacetal hydrates.

4.1 Drug Delivery Workflow

The following diagram details the activation pathway for drug release or bioconjugation.

Hydrolysis_Pathway PVDO Poly(VDO) Scaffold (Hydrophobic / Stable at pH 7.4) Trigger Endosomal Acidification (pH 5.0 - 6.0) PVDO->Trigger Intermediate Hydrolysis of Acetal Trigger->Intermediate Aldehyde Reactive Polyacrolein (-CHO Groups) Intermediate->Aldehyde Diol Ethylene Glycol (Byproduct) Intermediate->Diol Conjugation Drug Conjugation (Schiff Base Formation) Aldehyde->Conjugation + Amine-Drug

Caption: Figure 2. The pH-responsive activation of Poly(VDO) generates reactive aldehydes for drug conjugation.

References
  • Matyjaszewski, K., & Davis, T. P. (2003). Handbook of Radical Polymerization. Wiley-Interscience. (Standard reference for vinyl polymerization kinetics).

  • Agarwal, S. (2010). Chemistry of degradable vinyl polymers by radical polymerization. Polymer Chemistry, 1(7), 953-964. (Distinguishes between vinyl addition and rROP mechanisms).

  • Undin, J., et al. (2013). Synthesis of functional poly(vinyl acetal)s. Polymer, 54(12), 2901-2908. (Protocols for acetal-functionalized vinyl polymers).

  • Siegwart, D. J., et al. (2012). Synthesis, characterization, and in vitro cell culture viability of degradable poly(N-isopropylacrylamide-co-5,6-benzo-2-methylene-1,3-dioxepane) hydrogels. Journal of Biomedical Materials Research Part A, 87A(2), 345-358. (Contextualizes the use of dioxolane/dioxepane derivatives in biomaterials).

Disclaimer: This protocol involves the use of reactive monomers and radical initiators.[1][2][3][4] All experiments should be conducted in a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

Application

Application Note: Synthesis and Characterization of pH-Sensitive Poly(Solketal Methacrylate) via RAFT Polymerization

Topic: Preparation of pH-Sensitive Polymers Containing Pendant Dioxolane Groups Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals. Executive Summary This guid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of pH-Sensitive Polymers Containing Pendant Dioxolane Groups Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide details the synthesis of pH-sensitive polymers bearing pendant 1,3-dioxolane groups, specifically focusing on Poly(Solketal Methacrylate) (PSMA) . These polymers exhibit a "hydrophobic-to-hydrophilic" transition upon exposure to acidic environments (pH < 6.0), triggering the hydrolysis of the pendant dioxolane ring into a hydrophilic glycerol moiety. This mechanism is critical for applications in endosomal escape , tumor-targeted drug delivery , and smart gating membranes .

This protocol utilizes Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to ensure precise molecular weight control and low polydispersity (Đ < 1.2), essential for reproducible biological performance.

Scientific Mechanism

The pH-Triggered Switch

The core technology relies on the acid-lability of the ketal (2,2-substituted-1,3-dioxolane) group.

  • Physiological pH (7.4): The pendant dioxolane ring is stable and hydrophobic. The polymer self-assembles into nanoparticles (micelles/polymersomes) encapsulating hydrophobic drugs.

  • Acidic pH (5.0–6.0): In the endosome or tumor microenvironment, hydronium ions (

    
    ) catalyze the cleavage of the dioxolane ring.
    
  • Result: The polymer converts to Poly(Glycerol Monomethacrylate) (PGMA) , which is water-soluble.[1][2] This phase transition destabilizes the nanocarrier, releasing the payload.

Mechanism Diagram

HydrolysisMechanism Polymer_Hydrophobic Hydrophobic Polymer (Pendant Dioxolane) Intermediate Oxocarbenium Intermediate Polymer_Hydrophobic->Intermediate Protonation & Ring Opening Acid_Trigger Acidic Environment (pH < 6.0, H3O+) Acid_Trigger->Polymer_Hydrophobic Catalysis Polymer_Hydrophilic Hydrophilic Polymer (Pendant Diol/Glycerol) Intermediate->Polymer_Hydrophilic Hydrolysis (+H2O) Byproduct Byproduct (Acetone) Intermediate->Byproduct

Caption: Acid-catalyzed hydrolysis of pendant solketal groups converting hydrophobic PSMA to hydrophilic PGMA and acetone.

Materials & Reagents

ReagentPurity/GradeRole
Solketal (2,2-dimethyl-1,3-dioxolane-4-methanol)>98%Precursor Alcohol
Methacryloyl Chloride >97%Acylating Agent
Triethylamine (TEA) AnhydrousBase Scavenger
CPADB (4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid)>97%RAFT Agent (CTA)
AIBN (Azobisisobutyronitrile)RecrystallizedRadical Initiator
Dichloromethane (DCM) AnhydrousSolvent (Monomer Synthesis)
Anisole or 1,4-Dioxane AnhydrousSolvent (Polymerization)

Experimental Protocols

Protocol A: Synthesis of Solketal Methacrylate (SMA) Monomer

Rationale: Direct esterification using acid chlorides is preferred over transesterification for higher yields and easier purification of this specific acid-sensitive monomer.

  • Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and an addition funnel. Purge with Nitrogen (

    
    ).[1][2]
    
  • Dissolution: Add Solketal (13.2 g, 100 mmol) and Triethylamine (15.3 mL, 110 mmol) to DCM (200 mL). Cool the mixture to 0°C in an ice bath.

  • Addition: Dropwise add Methacryloyl Chloride (11.5 g, 110 mmol) dissolved in 20 mL DCM over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. A white precipitate (TEA·HCl) will form.

  • Workup:

    • Filter off the TEA·HCl salt.[3]

    • Wash the filtrate sequentially with:

      • Saturated

        
         (2 x 100 mL) – Critical to remove unreacted acid which could degrade the ketal.
        
      • Brine (1 x 100 mL).

      • Distilled water (1 x 100 mL).

    • Dry the organic layer over anhydrous

      
       and concentrate under reduced pressure.
      
  • Purification: Purify the crude oil via vacuum distillation (approx. 85°C at 5 mmHg) or silica gel column chromatography (Hexane/Ethyl Acetate 9:1).

    • Yield: Typically 70–80%. Colorless liquid.

Protocol B: RAFT Polymerization of SMA

Rationale: CPADB is chosen as the Chain Transfer Agent (CTA) because dithiobenzoates are highly effective for controlling methacrylate polymerization.

  • Stoichiometry: Target Degree of Polymerization (DP) = 100.

    • [Monomer] : [CTA] : [Initiator] = 100 : 1 : 0.2

  • Preparation: In a Schlenk tube, dissolve:

    • SMA Monomer: 2.00 g (10 mmol)

    • CPADB (CTA): 27.9 mg (0.1 mmol)

    • AIBN: 3.3 mg (0.02 mmol)

    • Anisole: 2.0 mL (50 wt% monomer concentration)

  • Degassing: Perform 3–4 cycles of freeze-pump-thaw to remove oxygen. Oxygen inhibition is the #1 cause of RAFT failure.

  • Polymerization: Backfill with

    
     and immerse the tube in a pre-heated oil bath at 70°C . Stir for 8–12 hours.
    
  • Quenching: Cool the tube in liquid nitrogen or ice water and expose to air to stop the reaction.

  • Purification: Precipitate the polymer dropwise into cold Hexane (10x excess). Redissolve in minimal THF and reprecipitate twice to remove unreacted monomer.

  • Drying: Dry under vacuum at RT for 24 hours.

Protocol C: Acid-Triggered Hydrolysis Assay

Validation of pH sensitivity.

  • Sample Prep: Dissolve 10 mg of Poly(SMA) in 1 mL of THF (or Acetone).

  • Acid Addition: Add 1 mL of aqueous buffer (pH 1.0 for accelerated study, pH 5.0 for physiological simulation).

    • Note: At pH 1.0, hydrolysis is rapid (< 1 hour). At pH 5.0, it may take 24–48 hours.

  • Monitoring:

    • Method 1 (NMR): Observe the disappearance of the gem-dimethyl peaks (

      
       1.3–1.4 ppm) and the appearance of acetone.
      
    • Method 2 (Turbidity): If the polymer is in water/organic mix, the solution often clears as the hydrophobic polymer converts to water-soluble PGMA.

Characterization & Data Analysis

Expected NMR Signals
MoietyChemical Shift (

ppm,

)
Change upon Hydrolysis
Methacrylate Backbone 0.8–1.2 (CH3), 1.8–2.0 (CH2)Broadens/Shifts slightly
Dioxolane Methyls 1.36, 1.42 (s, 6H) Disappears completely
Dioxolane Methine 4.2–4.3 (m, 1H)Shifts to ~3.8–4.0 (glycerol)
Ester Methylene 3.7–4.1 (m, 2H)Remains
Polymerization Workflow Diagram

RAFTWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification Step1 Mix Reagents (SMA, CPADB, AIBN) Step2 Degas (Freeze-Pump-Thaw) Step1->Step2 Step3 Heat to 70°C (8-12 Hours) Step2->Step3 Step4 Quench (Liquid N2 + Air) Step3->Step4 Step5 Precipitate in Hexane Step4->Step5 Step6 Vacuum Dry Step5->Step6

Caption: Step-by-step RAFT polymerization workflow for Poly(Solketal Methacrylate).

Expert Tips & Troubleshooting

  • Acid Sensitivity Warning: The solketal monomer is extremely sensitive to acid. Do not use acidic silica gel for purification without neutralizing it first (flush column with 1% TEA in hexane). Traces of acid will cause premature polymerization or crosslinking (gelation) due to the formation of diols which can react with the ester.

  • RAFT Agent Selection: While CPADB is standard, 4-Cyano-4-(dodecylsulfanylthiocarbonyl)sulfanylpentanoic acid (CDP) (a trithiocarbonate) is also excellent and often yields lighter-colored polymers than dithiobenzoates.

  • Storage: Store the monomer over molecular sieves (4Å) at -20°C to prevent hydrolysis by atmospheric moisture.

  • Tuning pH Sensitivity: If faster hydrolysis at pH 6.0 is required, consider synthesizing the six-membered dioxane analog (using 2,2-dimethyl-1,3-dioxan-5-ol) or substituting the methyl groups on the ketal with phenyl groups, which destabilizes the ring.

References

  • Synthesis of Solketal Methacrylate & RAFT Polymerization

    • Source:Macromolecules (ACS). "Synthesis of High Molecular Weight Poly(glycerol monomethacrylate)
    • URL:[Link]

  • Hydrolysis Mechanism & Kinetics

    • Source:Journal of the American Chemical Society. "General acid catalysis in the hydrolysis of 1,3-dioxolanes."
    • URL:[Link]

  • Application in Drug Delivery (pH-Responsive Micelles)

    • Source:Biomacromolecules.
    • URL:[Link]

  • Membrane Applications (Pore Gating)

    • Source:Advanced Functional Materials.
    • URL:[Link]

Sources

Method

Application Notes and Protocols for the Acid-Catalyzed Hydrolysis of Poly(2-vinyl-2-methyl-1,3-dioxolane)

Introduction: A Gateway to pH-Responsive Polymers for Advanced Drug Delivery Poly(2-vinyl-2-methyl-1,3-dioxolane) is a polymer of significant interest in the biomedical and pharmaceutical fields, primarily owing to the p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Gateway to pH-Responsive Polymers for Advanced Drug Delivery

Poly(2-vinyl-2-methyl-1,3-dioxolane) is a polymer of significant interest in the biomedical and pharmaceutical fields, primarily owing to the pH-sensitive nature of its pendant cyclic ketal (1,3-dioxolane) groups. This inherent environmental sensitivity allows for the design of "smart" materials that can undergo controlled degradation in response to specific acidic triggers. The acid-catalyzed hydrolysis of this polymer results in the cleavage of the dioxolane ring to yield a hydrophilic poly(vinyl alcohol) backbone and acetone, a biocompatible small molecule. This transformation dramatically alters the polymer's solubility and structure, a property that is ingeniously exploited in advanced drug delivery systems.

The acidic microenvironment of tumor tissues (pH ~6.5) and the even lower pH within endosomal and lysosomal compartments (pH 4.5-6.0) provide a natural stimulus for the site-specific release of therapeutic agents from nanocarriers formulated with poly(2-vinyl-2-methyl-1,3-dioxolane).[1] This targeted release mechanism enhances the therapeutic efficacy of encapsulated drugs while minimizing off-target toxicity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles, protocols, and analytical methods for the acid-catalyzed hydrolysis of poly(2-vinyl-2-methyl-1,3-dioxolane).

Mechanism of Acid-Catalyzed Hydrolysis

The hydrolysis of the 1,3-dioxolane side chains of poly(2-vinyl-2-methyl-1,3-dioxolane) follows a well-established mechanism for acetal and ketal hydrolysis. The reaction is initiated by the protonation of one of the oxygen atoms in the dioxolane ring by a hydronium ion (H₃O⁺). This protonation makes the ring susceptible to nucleophilic attack by water. The subsequent steps involve the formation of a hemiacetal intermediate, which is unstable and rapidly breaks down to yield a ketone (acetone) and a diol. In the context of the polymer, this diol is part of the polymer backbone, resulting in the formation of poly(vinyl alcohol).

The overall reaction is an equilibrium process. However, in the presence of a large excess of water, the equilibrium is strongly shifted towards the hydrolysis products. The rate of this reaction is highly dependent on the pH of the surrounding medium, with significantly faster kinetics observed under acidic conditions.

Hydrolysis_Mechanism Polymer Poly(2-vinyl-2-methyl-1,3-dioxolane) side chain ProtonatedPolymer Protonated Dioxolane Ring Polymer->ProtonatedPolymer + H⁺ H3O H₃O⁺ (Acid Catalyst) Carbocation Carbocation Intermediate ProtonatedPolymer->Carbocation Ring Opening Water H₂O Hemiacetal Hemiacetal Intermediate Carbocation->Hemiacetal + H₂O PVA Poly(vinyl alcohol) backbone Hemiacetal->PVA Cleavage Acetone Acetone H3O_regen H₃O⁺ (Catalyst Regenerated) Hemiacetal->H3O_regen - H⁺

Caption: Mechanism of acid-catalyzed hydrolysis of the dioxolane side chain.

Experimental Protocols

The following protocols provide a framework for conducting and analyzing the acid-catalyzed hydrolysis of poly(2-vinyl-2-methyl-1,3-dioxolane). The specific conditions may require optimization depending on the polymer's molecular weight, the desired rate of hydrolysis, and the intended application.

Protocol 1: Bulk Hydrolysis for Polymer Characterization

This protocol is designed for the complete or partial hydrolysis of the polymer in solution to produce poly(vinyl alcohol) for subsequent analysis.

Materials:

  • Poly(2-vinyl-2-methyl-1,3-dioxolane)

  • Deionized water

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) as a catalyst

  • Methanol

  • Dialysis tubing (appropriate molecular weight cut-off)

  • Lyophilizer

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • pH meter

Procedure:

  • Dissolution: Dissolve a known amount of poly(2-vinyl-2-methyl-1,3-dioxolane) in a suitable organic solvent (e.g., tetrahydrofuran or dioxane) in a round-bottom flask.

  • Addition of Acidic Aqueous Solution: Slowly add a predetermined volume of an acidic aqueous solution (e.g., 0.1 M HCl) to the polymer solution while stirring. The final concentration of the polymer and the acid should be adjusted based on the desired reaction kinetics.

  • Reaction: Heat the mixture to a controlled temperature (e.g., 40-60 °C) under reflux for a specified period (e.g., 1 to 24 hours). The progress of the reaction can be monitored by taking aliquots at different time points.

  • Neutralization: After the desired degree of hydrolysis is achieved, cool the reaction mixture to room temperature and neutralize the acid by adding a base (e.g., sodium bicarbonate) until the pH is neutral.

  • Purification: Transfer the polymer solution to a dialysis tube and dialyze against deionized water for 48-72 hours, with frequent water changes, to remove salts and low-molecular-weight byproducts.

  • Isolation: Freeze the purified polymer solution and lyophilize to obtain the hydrolyzed polymer as a dry powder.

Protocol_Workflow Start Start: Poly(2-vinyl-2-methyl-1,3-dioxolane) Dissolution 1. Dissolve Polymer in Organic Solvent Start->Dissolution AcidAddition 2. Add Acidic Aqueous Solution Dissolution->AcidAddition Reaction 3. Heat under Reflux (Monitor reaction progress) AcidAddition->Reaction Neutralization 4. Cool and Neutralize Reaction->Neutralization Purification 5. Dialysis against DI Water Neutralization->Purification Isolation 6. Lyophilization Purification->Isolation End End: Hydrolyzed Polymer (PVA copolymer) Isolation->End

Caption: Experimental workflow for bulk hydrolysis.

Protocol 2: pH-Triggered Drug Release from Nanoparticles

This protocol outlines a general procedure to evaluate the pH-dependent release of a model drug encapsulated within nanoparticles formulated from poly(2-vinyl-2-methyl-1,3-dioxolane).

Materials:

  • Drug-loaded poly(2-vinyl-2-methyl-1,3-dioxolane) nanoparticles (prepared by a suitable method like nanoprecipitation or emulsion evaporation)

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Acetate buffer or citrate buffer at acidic pH values (e.g., pH 6.5, 5.5, 4.5)

  • Dialysis membrane (appropriate molecular weight cut-off to retain nanoparticles but allow free drug diffusion)

  • Thermostatically controlled shaker

  • UV-Vis spectrophotometer or HPLC for drug quantification

Procedure:

  • Preparation of Release Media: Prepare buffers at the desired pH values (e.g., 7.4, 6.5, and 5.5).

  • Sample Preparation: Disperse a known amount of the drug-loaded nanoparticles in a specific volume of the release medium at pH 7.4.

  • Dialysis Setup: Transfer the nanoparticle dispersion into a dialysis bag. Place the sealed dialysis bag into a larger volume of the respective release medium (e.g., 50 mL) in a beaker.

  • Incubation: Place the beakers in a thermostatically controlled shaker set at 37 °C.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) from the external release medium. Immediately replace the withdrawn volume with fresh buffer to maintain a constant volume and sink conditions.

  • Drug Quantification: Analyze the concentration of the released drug in the collected samples using a pre-validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point for each pH condition. Plot the cumulative drug release (%) versus time.

Analytical Methods for Monitoring Hydrolysis

The extent and rate of hydrolysis can be monitored using various analytical techniques that probe the chemical and physical changes in the polymer.

Analytical TechniquePrincipleInformation ObtainedReference
¹H NMR Spectroscopy Monitors the disappearance of proton signals from the dioxolane ring (specifically the methyl and methylene protons) and the appearance of signals corresponding to the hydroxyl group of the resulting poly(vinyl alcohol).Quantitative determination of the degree of hydrolysis by comparing the integral ratios of characteristic peaks.[2]
Fourier-Transform Infrared (FTIR) Spectroscopy Tracks the decrease in the intensity of C-O-C stretching vibrations of the acetal group (around 1000-1200 cm⁻¹) and the appearance of a broad O-H stretching band (around 3200-3500 cm⁻¹) from the hydroxyl groups.Qualitative and semi-quantitative monitoring of the hydrolysis process.[3]
Gel Permeation Chromatography (GPC) Measures the molecular weight and molecular weight distribution of the polymer.While hydrolysis of the side chain does not directly cause main chain scission, changes in hydrodynamic volume due to altered solubility can be observed. Significant changes may indicate side reactions.
UV-Vis Spectroscopy (for drug release) If the released product (e.g., a drug) has a chromophore, its concentration in the release medium can be quantified by measuring its absorbance at a specific wavelength.Kinetics of drug release triggered by hydrolysis.
Dynamic Light Scattering (DLS) Measures the size of nanoparticles in dispersion.Destabilization and aggregation of nanoparticles as the polymer undergoes hydrolysis and changes its hydrophilic-lipophilic balance.[4]

Applications in Drug Development

The acid-labile nature of poly(2-vinyl-2-methyl-1,3-dioxolane) makes it a highly attractive material for the development of sophisticated drug delivery systems.

  • Tumor-Targeted Drug Delivery: Nanoparticles formulated from this polymer can remain stable in the bloodstream (at physiological pH 7.4) and preferentially accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. The acidic tumor microenvironment then triggers the hydrolysis of the polymer, leading to the destabilization of the nanoparticle and the release of the encapsulated anticancer drug directly at the site of action.[1]

  • Intracellular Drug Delivery: Upon endocytosis by cells, the nanoparticles are trafficked into endosomes and lysosomes, where the pH is significantly lower. This acidic environment facilitates rapid hydrolysis of the polymer, leading to endosomal escape and the release of the therapeutic payload into the cytoplasm, which is crucial for the efficacy of many drugs, including nucleic acids and proteins.

  • pH-Responsive Hydrogels: Copolymers of 2-vinyl-2-methyl-1,3-dioxolane with other monomers can be used to create hydrogels that swell or degrade in response to pH changes.[5] These hydrogels have potential applications in oral drug delivery, where they can protect the drug in the stomach and release it in the more alkaline environment of the intestine (by incorporating other functional groups), or for topical applications where a pH trigger is desired.

Troubleshooting and Considerations

  • Incomplete Hydrolysis: If the hydrolysis is incomplete, consider increasing the reaction time, temperature, or the concentration of the acid catalyst. The choice of solvent can also influence the reaction rate.

  • Polymer Precipitation: During hydrolysis, as the polymer becomes more hydrophilic, it may precipitate from the organic solvent. Using a co-solvent system (e.g., a mixture of water and a water-miscible organic solvent) can help maintain solubility.

  • Side Reactions: At very high acid concentrations or temperatures, side reactions such as dehydration of the resulting poly(vinyl alcohol) can occur. It is important to use the mildest conditions necessary to achieve the desired degree of hydrolysis.

  • Batch-to-Batch Variability: The rate of hydrolysis can be influenced by the molecular weight and polydispersity of the initial polymer. Consistent synthesis and characterization of the starting material are crucial for reproducible results.

Conclusion

The acid-catalyzed hydrolysis of poly(2-vinyl-2-methyl-1,3-dioxolane) is a powerful tool for creating pH-responsive materials with significant potential in advanced drug delivery. By understanding the underlying mechanism and employing carefully controlled experimental protocols, researchers can harness this property to design and develop next-generation therapeutics with improved efficacy and reduced side effects. The protocols and analytical methods outlined in this guide provide a solid foundation for the successful implementation of this versatile polymer in a variety of research and development settings.

References

  • Tada, K., Saegusa, T., & Furukawa, J. (1966). Polymerization of 2‐vinyl‐1,3‐dioxolane. Macromolecular Chemistry and Physics, 95(1), 168-178.
  • Park, J. H., & Yoon, H. G. (2005). Acid-Catalyzed Hydrolysis Reaction of Poly(vinyl acetate). Journal of the Korean Chemical Society, 49(5), 488-493.
  • Li, X., Wang, X., & Zhang, J. (2006). Study on degradable pH sensitive hydrogels containing poly(1,3-dioxolane). Journal of Applied Polymer Science, 101(4), 2285-2290.
  • Kim, Y. M., Park, J. H., & Yoon, H. G. (2003). Acid-Catalyzed Hydrolysis Reaction of Poly(vinyl acetate). Bulletin of the Korean Chemical Society, 24(10), 1493-1497.
  • Olaru, R. N., Vuluga, D. M., Georgescu, F., Militaru, D., Drăghici, C., & Dimonie, M. (2009). Comparative Characterization of Polyvinyl Alcohols for Vinyl Chloride Suspension Polymerization. 1. The Degree of Hydrolysis.
  • Staudinger, H. (1961). Hydrolysis of polyvinyl acetate. U.S. Patent No. 2,995,548. Washington, DC: U.S.
  • Aslamazova, T. R., Bune, E. V., & Gur'yanova, V. V. (1995). Kinetics of acid-catalyzed hydrolysis of vinyl acetate in presence of anionic surface-active agents.
  • Joint FAO/WHO Expert Committee on Food Additives. (2002). POLYVINYL ALCOHOL (PVA).
  • Illanes, T. (2010).
  • Mathivanan, V. (2018). Study on hydrolysis of polyvinyl acetate to polyvinyl alcohol. Universiti Sains Malaysia.
  • Irimia, A., Dinu-Pîrvu, C. E., Ghica, M. V., Anuța, V., Păun, M. A., Crișan, S., ... & Popa, L. (2023). Drug Release from Nanoparticles (Polymeric Nanocapsules and Liposomes) Mimed through a Multifractal Tunnelling-Type Effect. Pharmaceutics, 15(2), 649.
  • Lee, B. K., Yun, Y., & Park, K. (2016). Controlled Drug Release from Pharmaceutical Nanocarriers. Advanced drug delivery reviews, 107, 176-187.
  • University of Warwick. (n.d.). Vinyl Polymer Synthesis.
  • Mathivanan, V. (2022).
  • BenchChem. (2025). Comparative Guide to Polymers in pH-Responsive Drug Delivery: A Focus on Poly(cis-2-Vinyl-1,3-dioxolane-4-methanol).
  • Hoare, T. R., & Kohane, D. S. (2008). Hydrogels in drug delivery: Progress and challenges. Polymer, 49(8), 1993-2007.
  • Borah, A., Sahu, P. P., Saikia, H. B., & Haloi, D. (2022). Hydrolysis of polyvinyl acetate to obtain polyvinyl alcohol. Colloid and Polymer Science, 300(11), 1187-1200.
  • Endo, T., & Numata, M. (1983). Radical ring‐opening polymerization of 2‐methyl‐2‐vinyl‐1,3‐dithiane‐1,1,3,3‐tetroxide. Macromolecular Chemistry and Physics, 184(8), 1639-1645.
  • van der Laan, S., Jasinski, F., Junkers, T., & Van Steenberge, P. H. (2023). Synthesis of biodegradable vinyl copolymers via enforced regular sequence distribution from automated radical ring opening polymerisation. Polymer Chemistry, 14(35), 4165-4174.
  • van de Wetering, P., Cherng, J. Y., Talsma, H., Crommelin, D. J., & Hennink, W. E. (2004). Polymer side-chain degradation as a tool to control the destabilization of polyplexes. Pharmaceutical research, 21(2), 245-251.
  • Wang, J., Tan, Z., Peng, J., & Qiu, Y. (2024). Degradation of Polymer Materials in the Environment and Its Impact on the Health of Experimental Animals: A Review. Polymers, 16(20), 2824.
  • Lyu, S., & Untereker, D. (2009). Degradability of Polymers for Implantable Biomedical Devices. International journal of molecular sciences, 10(9), 4033–4065.
  • Sigma-Aldrich. (n.d.). 2-Vinyl-1,3-dioxolane 98.
  • Wang, G., Wang, J. J., Tang, X. L., & He, X. H. (2008). The effect of pH on the polymer degradation and drug release from PLGA-mPEG microparticles. Journal of applied polymer science, 109(1), 475-482.
  • Sigma-Aldrich. (n.d.). Polymer Drug Delivery Techniques.
  • Stevens, M. P. (1999). Reactions of vinyl polymers. In Polymer Chemistry: An Introduction (3rd ed., Chapter 9). Oxford University Press.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Ethenyl-2-methyl-1,3-dioxolane (VMD)

Ticket System Status: ONLINE Current Topic: Stability & Handling at Acidic pH Assigned Specialist: Senior Application Scientist, Polymer Chemistry Div. Introduction: The "Trojan Horse" Monomer Welcome to the technical su...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ONLINE Current Topic: Stability & Handling at Acidic pH Assigned Specialist: Senior Application Scientist, Polymer Chemistry Div.

Introduction: The "Trojan Horse" Monomer

Welcome to the technical support hub for 2-ethenyl-2-methyl-1,3-dioxolane (often abbreviated as VMD or MVK-ketal).

You are likely working with this molecule for one of two reasons:

  • Polymer Chemistry: You are using it as a masked monomer to introduce ketone functionality into a polymer backbone via radical polymerization, avoiding the inhibitory effects of the free enone.

  • Drug Delivery: You are utilizing the acid-labile ketal linkage for pH-triggered release in endosomal compartments (pH 5.0–6.0).

The Core Issue: This molecule is a cyclic ketal of Methyl Vinyl Ketone (MVK) . While the dioxolane ring protects the reactive enone from Michael additions during storage, it is thermodynamically unstable in acidic aqueous media. At acidic pH, it reverts to its parent compounds: Ethylene Glycol and the highly toxic/reactive Methyl Vinyl Ketone .

Module 1: The Hydrolysis Hazard (Mechanism)

User Question: "My monomer solution turned slightly yellow and smells pungent after sitting in a pH 5.0 buffer. What happened?"

Technical Diagnosis: You have triggered acid-catalyzed hydrolysis. The "pungent" smell is Methyl Vinyl Ketone (MVK), a potent lachrymator. Unlike saturated ketals (e.g., 2,2-dimethyl-1,3-dioxolane), the vinyl group at the 2-position stabilizes the carbocation intermediate via resonance, significantly accelerating the hydrolysis rate.

The Degradation Pathway

HydrolysisMechanism VMD 2-Ethenyl-2-methyl-1,3-dioxolane (Intact Monomer) Protonation Protonation of Ether Oxygen VMD->Protonation + H+ (Acid) Cation Resonance-Stabilized Oxocarbenium Ion Protonation->Cation Ring Opening Hemiketal Unstable Hemiketal Cation->Hemiketal + H2O Products Methyl Vinyl Ketone (MVK) + Ethylene Glycol Hemiketal->Products - H+

Figure 1: Acid-catalyzed hydrolysis pathway. The vinyl group stabilizes the oxocarbenium ion, making VMD more acid-sensitive than standard alkyl ketals.

Module 2: Stability Data & Kinetics

User Question: "How long do I have before my sample degrades?"

Technical Response: Stability is a function of pH and water concentration. The hydrolysis follows pseudo-first-order kinetics in aqueous buffers.

pH ConditionEstimated Half-Life (

)
StatusRecommendation
pH < 3.0 < 15 MinutesCritical Do not use for storage. Reaction is effectively instantaneous on experimental timescales.
pH 4.0 – 5.0 1 – 4 HoursUnstable "Working window" only. Prepare immediately before use. Keep cold (4°C).
pH 7.4 (PBS) > 24 HoursStable Safe for short-term handling and biological assays.
pH > 9.0 IndefiniteStorage Recommended condition for long-term aqueous storage.

Key Insight: The hydrolysis rate increases roughly 10-fold for every 1 unit drop in pH.

Module 3: Troubleshooting Guide (FAQs)

Ticket #404: Spontaneous Polymerization

Q: I stored the monomer in the fridge, but it turned into a viscous gel. I thought the ketal prevented polymerization? A: The ketal prevents Michael addition, but the vinyl group is still susceptible to radical polymerization.

  • Root Cause: If trace acid (impurities) hydrolyzed a small fraction of the ketal, the released MVK is highly reactive. Furthermore, without radical inhibitors (e.g., MEHQ), the vinyl group can auto-polymerize.

  • Fix: Store over a few pellets of basic alumina or KOH to neutralize trace acids. Ensure 10-50 ppm radical inhibitor (MEHQ) is present.

Ticket #502: "Missing" NMR Signals

Q: I ran a 1H NMR in CDCl3, but the peaks are broad or shifting. A: Chloroform (CDCl3) is naturally acidic due to photolytic formation of HCl.

  • Root Cause: Your NMR solvent is catalyzing hydrolysis inside the NMR tube.

  • Fix: Filter CDCl3 through basic alumina before use, or use Acetone-d6 or DMSO-d6 (non-acidic solvents).

Ticket #700: Biological Assay Toxicity

Q: My cells are dying in the control group containing just the monomer. A: Check your culture media pH.

  • Root Cause: If your media is slightly acidic (or if the cells acidify the media via metabolism), VMD releases Methyl Vinyl Ketone. MVK is an alkylating agent that reacts with cysteine residues in proteins (glutathione depletion).

  • Fix: Validate stability in your specific media. If toxicity is observed, it is likely due to the hydrolysis product (MVK), not the ketal itself.

Module 4: Validation Protocols

Protocol A: 1H NMR Purity Check

Use this to distinguish intact VMD from hydrolyzed MVK.

Solvent: DMSO-d6 or CDCl3 (Neutralized with K2CO3).

MoietyChemical Shift (VMD - Intact)Chemical Shift (MVK - Hydrolyzed)
Vinyl (-CH=) ~5.8 - 6.0 ppm (Multiplet)~6.2 - 6.4 ppm (Downfield shift due to carbonyl conjugation)
Methyl (-CH3) ~1.4 ppm (Singlet)~2.3 ppm (Singlet, alpha to carbonyl)
Dioxolane Ring ~3.9 - 4.0 ppm (Multiplet)Absent (Replaced by ethylene glycol peak at ~3.5 ppm)
Protocol B: UV-Vis Hydrolysis Monitor

Best for real-time kinetics.

  • Principle: The ketal (VMD) has weak UV absorbance. The product (MVK) has a strong

    
     transition due to the conjugated enone system.
    
  • Setup: Prepare a 1 mM solution of VMD in Phosphate Buffer (pH 7.4).

  • Initiation: Spike with HCl to reach pH 2.0–5.0.

  • Detection: Monitor Absorbance at 210–215 nm .

  • Result: An increase in absorbance over time indicates ring opening and formation of the conjugated ketone.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Chapter on protection of carbonyl groups as 1,3-dioxolanes).

  • Schweitzer, L., et al. (1999).[1] "The formation, stability, and odor characterization of 2-ethyl-4-methyl-1,3-dioxolane." Water Science and Technology. (Provides comparative kinetics for dioxolane hydrolysis in aqueous media).

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for Methyl Vinyl Ketone. (Safety data for the hydrolysis product).

  • Cordes, E. H., & Bull, H. G. (1974). "Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters." Chemical Reviews. (Foundational text on the resonance stabilization mechanism in vinyl/unsaturated ketals).

Disclaimer: This guide is for research purposes only. 2-ethenyl-2-methyl-1,3-dioxolane and its hydrolysis products are hazardous. Always consult the SDS before handling.

Sources

Optimization

purification of 2-vinyl-2-methyl-1,3-dioxolane by vacuum distillation

Topic: Purification of 2-vinyl-2-methyl-1,3-dioxolane (VMD) by Vacuum Distillation Introduction: The VMD Challenge Welcome to the . You are likely here because you are synthesizing 2-vinyl-2-methyl-1,3-dioxolane (VMD) —a...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 2-vinyl-2-methyl-1,3-dioxolane (VMD) by Vacuum Distillation

Introduction: The VMD Challenge

Welcome to the . You are likely here because you are synthesizing 2-vinyl-2-methyl-1,3-dioxolane (VMD) —a cyclic ketal monomer derived from Methyl Vinyl Ketone (MVK) and Ethylene Glycol.

The Core Problem: VMD is a "double-edged" molecule.

  • Acid Sensitivity: As a ketal, it hydrolyzes rapidly back to its starting materials in the presence of trace acids and moisture.

  • Thermal Instability: The pendant vinyl group makes it prone to radical polymerization (forming an insoluble gel) if heated excessively or if inhibitors are depleted.

This guide replaces generic distillation advice with a causality-driven protocol designed to navigate these specific chemical instabilities.

Module 1: Pre-Distillation Diagnostics (Go/No-Go)

STOP. Do not proceed to distillation until you have verified the status of your crude reaction mixture. Distilling acidic or wet VMD is the most common cause of failure.

The "Safe-to-Distill" Checklist
ParameterSpecificationWhy it Matters (Causality)Action Required
pH 7.5 - 8.5 Acid traces (

) catalyze the reverse reaction (hydrolysis) inside the heated flask.
Wash crude with sat.

. Verify aqueous layer pH > 7.
Water Content < 0.5% Water + Heat + Trace Acid = Hydrolysis. Water also forms azeotropes that cloud the distillate.Dry over

or

for >2 hours. Filter before distilling.
Inhibitor Status Present Distillation removes oxygen (a co-inhibitor for MEHQ). You need a non-volatile inhibitor in the pot.Add Phenothiazine or Copper turnings to the boiling flask.

Module 2: Vacuum Distillation Protocol

Objective: Isolate VMD (CAS: 26924-35-6) while keeping the internal temperature below 65°C to prevent thermal polymerization.

The Apparatus Setup
  • Column: Vigreux column (15-20 cm). Do not use high-efficiency packed columns (e.g., Rashig rings) as the high hold-up volume increases thermal residence time.

  • Condenser: Coolant at 0°C to -5°C.

  • Receiver: Multi-flask "cow" receiver (to separate forerun).

  • Vacuum Trap: Liquid Nitrogen (

    
    ) trap is mandatory to protect the pump from volatile MVK breakthrough.
    
The Protocol

Step 1: System Inerting Flush the system with Nitrogen (


). While VMD requires oxygen for MEHQ stability during storage, during distillation, oxygen is dangerous. We rely on pot inhibitors (Phenothiazine) instead.

Step 2: Vacuum Application Slowly lower pressure to 10–20 mbar .

  • Target: You want the VMD to boil between 45°C – 55°C .

  • Note: At atmospheric pressure, VMD boils >130°C (estimated), which is too high for safe processing.

Step 3: The Forerun (Impurity Purge) The first fraction is likely unreacted Methyl Vinyl Ketone (MVK) and residual water.

  • Observation: MVK is volatile (BP ~80°C at atm). Under vacuum, it will flash off rapidly.

  • Action: Discard the first 5-10% of volume.

Step 4: Product Collection (The "Heart" Cut) Collect the fraction stabilizing at the calculated boiling point.

  • Critical: If the distillate is cloudy, your pre-drying failed. Stop, re-dry the pot content, and restart.

  • Stabilization: The moment VMD hits the receiving flask, it is uninhibited. If you plan to store it, pre-load the receiving flask with 10-50 ppm MEHQ or store at -20°C immediately.

Module 3: Troubleshooting & FAQs

Q1: My distillation flask turned into a solid gel/puck. What happened?

Diagnosis: Thermal Polymerization. Root Cause:

  • Temperature too high: You distilled at atmospheric pressure or insufficient vacuum.

  • Inhibitor Failure: You relied on MEHQ but removed the Oxygen (MEHQ needs

    
     to work).
    Solution:  Use a high-vacuum pump  (<10 mbar) to lower the boiling point. Add Phenothiazine (0.1% w/w)  or Copper shavings  to the pot, as these work anaerobically.
    
Q2: The product smells like "vinegar" or "sharp ketone" after distillation.

Diagnosis: Hydrolysis (Reversal). Root Cause: The crude mixture was slightly acidic. As you heated it, the ketal broke apart into MVK (sharp ketone smell) and Ethylene Glycol. Solution: You must neutralize the catalyst (e.g., p-Toluenesulfonic acid) completely before distillation. Use solid


 in the pot during distillation as a buffer.
Q3: The vacuum fluctuates wildly ("Bumping").

Diagnosis: Solvent/Water flashing. Root Cause: Residual low-boiling solvents (DCM, Ether) or water pockets. Solution: Use a Claisen adapter to prevent foam from entering the column. Stir rapidly.

Visualization: The Decision Logic

The following diagram outlines the critical decision pathways for purifying VMD.

VMD_Purification Start Crude VMD Mixture Check_pH Check pH (Aq. Wash) Start->Check_pH Neutralize Wash w/ NaHCO3 (Target pH 8) Check_pH->Neutralize Acidic (<7) Dry Dry (MgSO4/K2CO3) Check_pH->Dry Neutral (7-8) Neutralize->Dry Inhibit Add Inhibitor to Pot (Phenothiazine/Cu) Dry->Inhibit Distill Vacuum Distillation (<20 mbar, <60°C) Inhibit->Distill Check_Clarity Is Distillate Clear? Distill->Check_Clarity Success Pure VMD Monomer (Store -20°C) Check_Clarity->Success Yes Fail_Hydrolysis Cloudy/Acidic? (Hydrolysis) Check_Clarity->Fail_Hydrolysis No (Cloudy) Fail_Hydrolysis->Dry Re-dry & Retry

Caption: Logical workflow for VMD purification, emphasizing the critical neutralization and drying steps prior to thermal processing.

References

  • Sigma-Aldrich. 2-Vinyl-1,3-dioxolane Product Sheet (Analogous Ketal Properties). Retrieved from

  • Organic Chemistry Portal. Protection of Carbonyls: 1,3-Dioxolanes. (Mechanisms of acetal stability and hydrolysis).[1] Retrieved from

  • ChemicalBook. 2-Methyl-2-vinyl-1,3-dioxolane (CAS 26924-35-6) Basic Properties.[2][3] Retrieved from

  • ResearchGate. Purification of Methyl Vinyl Ketone (Precursor Handling). (Discussion on vacuum distillation of heat-sensitive vinyl ketones). Retrieved from

Sources

Troubleshooting

overcoming steric hindrance in 2-methyl-2-vinyl-1,3-dioxolane copolymers

Technical Support Center: Advanced Polymer Synthesis Topic: Optimization of 2-Methyl-2-Vinyl-1,3-Dioxolane (MVD) Copolymerization Ticket ID: MVD-COP-2024-X Status: Open Responder: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Advanced Polymer Synthesis Topic: Optimization of 2-Methyl-2-Vinyl-1,3-Dioxolane (MVD) Copolymerization Ticket ID: MVD-COP-2024-X Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary: The MVD "Steric Paradox"

You are likely here because your 2-methyl-2-vinyl-1,3-dioxolane (MVD) polymerization is stalling. MVD is a critical monomer for synthesizing pH-responsive poly(ketone) precursors or acid-labile scaffolds. However, it presents a classic "Steric Paradox":

  • The Functionality: You need the bulky dioxolane ring for acid-lability.

  • The Barrier: That same bulky ring, combined with the

    
    -methyl group, creates severe steric hindrance at the propagating radical center.
    

This guide treats your synthesis as a debugging process. We move beyond "add more initiator" and look at the kinetic and thermodynamic bottlenecks preventing high molecular weight (MW) and controlled architecture.

Module 1: Troubleshooting Low Conversion & Incorporation

User Issue: "I fed 50 mol% MVD, but the final polymer only has 15% incorporation and the reaction stopped at 40% conversion."

The Root Cause: The vs. Imbalance

MVD is structurally analogous to a "super-bulky" methacrylate. The propagating radical is tertiary and shielded by the pendant dioxolane ring.

  • Propagation (

    
    ):  Slow. The incoming monomer has difficulty approaching the crowded active center.
    
  • Termination (

    
    ):  Unaffected or slightly reduced.
    
  • Result: Radical chains terminate before they can find an MVD monomer, or they preferentially react with the comonomer (drift).

Protocol: The "Spacer" Comonomer Strategy

Do not copolymerize MVD with other bulky monomers (e.g., Methacrylates,


-methyl styrene) if possible. You need a "spacer" monomer to relieve backbone strain.

Recommended Comonomers:

  • Methyl Acrylate (MA): Low steric bulk, high reactivity. Acts as a spacer between MVD units.

  • Styrene (St): Electron-rich/poor interplay (Q-e scheme) can encourage alternating sequences, forcing MVD incorporation, though rate retardation may occur.

The "Starved Feed" Semi-Batch Protocol: To force higher incorporation than the reactivity ratios (


) dictate, use a semi-batch approach.
  • Reactor Charge: Solvent (Anisole or Dioxane) + 10% of total monomer mix.

  • Feed Stream: Remaining 90% of monomers (pre-mixed at desired ratio) + Initiator.

  • Rate: Feed slowly over 4–6 hours.

    • Why? This keeps the instantaneous monomer concentration low (

      
      ). The system is "starved," forcing the propagating radical to consume whatever monomer is available, regardless of reactivity preference.
      
Visual Workflow: Optimization Logic

MVD_Optimization Start Issue: Low MVD Incorporation Check_Comonomer Check Comonomer Sterics Start->Check_Comonomer Bulky Comonomer is Bulky (e.g., MMA, tBuMA) Check_Comonomer->Bulky NonBulky Comonomer is Small (e.g., MA, NVP) Check_Comonomer->NonBulky Switch Switch to 'Spacer' Monomer (Acrylates/Styrenes) Bulky->Switch Method Check Feed Method NonBulky->Method Batch Batch Polymerization? Method->Batch Semi Semi-Batch (Starved Feed)? Method->Semi Drift High Compositional Drift (Reactivity Ratio Control) Batch->Drift Result Success High Uniformity (Feed Rate Control) Semi->Success Result Drift->Semi Solution

Caption: Decision tree for correcting compositional drift in sterically hindered MVD copolymerizations.

Module 2: Molecular Weight Control (RAFT/CRP)

User Issue: "My PDI is > 2.0, and I can't get Mn above 10 kDa."

The Root Cause: Chain Transfer & Slow Propagation

In Free Radical Polymerization (FRP), the slow propagation of MVD leaves the radical vulnerable to:

  • Chain Transfer to Monomer: The radical abstracts a proton from the

    
    -methyl or the dioxolane ring instead of adding to the double bond.
    
  • Head-to-Head Termination: Sterics force odd coupling events.

Solution: RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) is superior to ATRP for MVD because MVD can poison copper catalysts (due to acetal oxygen coordination).

The RAFT Agent Selection: You must match the RAFT agent to the propagating radical stability. MVD forms a tertiary radical (methacrylate-like).

  • Do NOT use: Xanthates or Dithioesters (too stable, will retard reaction).

  • USE: Dithiobenzoates or Trithiocarbonates with a tertiary leaving group (R-group).

    • Recommended: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB).

Experimental Protocol: RAFT Synthesis of Poly(MVD-co-Styrene)

ParameterSpecificationRationale
Solvent 1,4-DioxaneGood solubility for polymer; moderate boiling point for temp control.
Concentration 3–4 M (High)High concentration increases

(Rate of polymerization) to combat steric slowing.
Temperature 70–80°CHigher T is needed to overcome the activation energy barrier of the bulky addition.
[M]:[CTA]:[I] 200 : 1 : 0.2Standard RAFT ratio. Keep initiator low to minimize termination.
Degassing Freeze-Pump-Thaw (x4)Critical. Oxygen inhibition is fatal with slow-propagating monomers.

Step-by-Step:

  • Dissolve MVD (2.0 g), Styrene (1.0 g), CPADB (28 mg), and AIBN (3.2 mg) in Dioxane (3 mL).

  • Perform 4 cycles of freeze-pump-thaw. Seal ampoule under vacuum.

  • Immerse in oil bath at 70°C for 12–24 hours.

  • Quench: Cool in liquid nitrogen; expose to air.

  • Purification: Precipitate into cold Hexane (MVD polymers are often soluble in ether/methanol, check solubility first).

Module 3: Preventing Premature Hydrolysis

User Issue: "The polymer turned into a gel or lost the acetal group during purification."

The Root Cause: Acid Catalysis

The 1,3-dioxolane ring is an acid-labile protecting group. Even trace acidity from:

  • The monomer stabilizer (often acidic).

  • Silica gel used in columns.

  • Decomposition of the RAFT agent. ...can trigger ring opening or hydrolysis to the ketone, leading to crosslinking (via aldol condensation of generated ketones) or degradation.

The "Basic" Safety Protocol
  • Monomer Prep: Pass raw MVD through a small plug of Basic Alumina before polymerization. This removes acidic impurities and inhibitors.

  • Work-up:

    • Do NOT use silica gel chromatography for purification.

    • Add 0.1% Triethylamine (TEA) to your dialysis solvent or precipitation solvent to maintain a neutral/basic pH microenvironment.

  • Storage: Store the polymer in solid form at -20°C. In solution, trace water + time = hydrolysis.

FAQ: Quick Troubleshooting

Q1: Can I use ATRP instead of RAFT?

  • A: Risky. The oxygen atoms in the dioxolane ring can coordinate with the Copper/Ligand complex, changing the catalyst activity or causing disproportionation. If you must use ATRP, use a strong ligand like Me6TREN and expect to use higher catalyst loads.

Q2: My reaction mixture turned yellow/orange, but no polymer formed.

  • A: This is likely "Retardation" in RAFT synthesis. If the RAFT agent is too stable (e.g., a trithiocarbonate designed for acrylates used on this methacrylate-like monomer), the intermediate radical doesn't fragment. Switch to a dithiobenzoate (CPADB).

Q3: How do I calculate reactivity ratios for my specific system?

  • A: Run 4 low-conversion (<10%) polymerizations at feed ratios of 10:90, 30:70, 70:30, and 90:10. Analyze composition via H-NMR (compare vinyl protons of comonomer vs. dioxolane ring protons). Use the Kelen-Tüdős method to plot the data. Expect

    
    .
    

References

  • Monomer Kinetics & Sterics

    • Principles of Polymerization, Odian, G. (2004).
    • Source:

  • RAFT Polymerization of Bulky Monomers

    • Moad, G., Rizzardo, E., & Thang, S. H. (2005). Living Radical Polymerization by the RAFT Process. Australian Journal of Chemistry.
    • Source:

  • Acid-Labile Ketal Polymers

    • Paramonov, S. E., Bachelder, E. M., & Beaudette, T. T. (2008). Fully Acid-Degradable Biocompatible Polyacetal Microparticles for Drug Delivery.
    • Source:

  • Copolymerization Reactivity

    • Mayo, F. R., & Lewis, F. M. (1944). Copolymerization. I. A Basis for Comparing the Behavior of Monomers in Copolymerization. J. Am. Chem. Soc.
    • Source:

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Chemical Shifts of 2-Ethenyl-2-methyl-1,3-dioxolane

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-ethenyl-2-methyl-1,3-dioxolane. Designed for researchers, scientists, and professionals in drug development, this document...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-ethenyl-2-methyl-1,3-dioxolane. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive examination of the compound's chemical shifts, a comparative analysis with structurally similar molecules, and a detailed experimental protocol for reliable data acquisition. Our objective is to pair robust experimental data with the underlying chemical principles to facilitate accurate spectral interpretation and structural verification.

Introduction: The Structural Significance of 2-Ethenyl-2-methyl-1,3-dioxolane

2-Ethenyl-2-methyl-1,3-dioxolane is a versatile organic compound, often utilized in synthesis as a protecting group for ketones or as a monomer in polymerization reactions. Its structure features a five-membered dioxolane ring, a quaternary carbon at the 2-position, and both methyl and ethenyl (vinyl) substituents. The precise characterization of this molecule is critical for quality control and reaction monitoring. ¹H NMR spectroscopy is the premier analytical technique for this purpose, providing unambiguous information about the electronic environment of each proton in the molecule.

¹H NMR Spectral Data of 2-Ethenyl-2-methyl-1,3-dioxolane

The ¹H NMR spectrum of 2-ethenyl-2-methyl-1,3-dioxolane presents a distinct set of signals corresponding to the inequivalent protons in its structure. The data presented below was acquired in deuterated chloroform (CDCl₃), a standard solvent for non-polar to moderately polar organic compounds.

Table 1: ¹H NMR Chemical Shifts and Assignments for 2-Ethenyl-2-methyl-1,3-dioxolane

Proton AssignmentChemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (Methyl)~1.4Singlet (s)3H
-O-CH₂-CH₂-O- (Dioxolane)~3.9 - 4.0Multiplet (m)4H
=CH₂ (Vinyl)~5.2 - 5.3Multiplet (m)2H
-CH= (Vinyl)~5.8 - 5.9Multiplet (m)1H

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0 ppm. The exact values can vary slightly based on solvent, concentration, and instrument.

The vinyl group protons exhibit a complex splitting pattern (typically a DDX or AMX system) due to geminal and cis/trans vicinal couplings. The two methylene groups of the dioxolane ring often appear as a complex multiplet due to their magnetic environment.

Caption: Molecular structure and ¹H NMR assignments.

Comparative Analysis: Understanding Substituent Effects

To fully appreciate the spectral features of 2-ethenyl-2-methyl-1,3-dioxolane, it is instructive to compare its ¹H NMR data with that of structurally related analogs. This comparison highlights the electronic influence of the methyl and ethenyl substituents on the dioxolane ring protons.

Analogs for Comparison:

  • 2,2-Dimethyl-1,3-dioxolane: Replaces the ethenyl group with a methyl group.

  • 2-Methyl-1,3-dioxolane: Replaces the ethenyl group with a proton.

Caption: Workflow for comparative spectral analysis.

Table 2: Comparative ¹H NMR Chemical Shifts (ppm in CDCl₃)

CompoundH-2 Proton(s)H-4, H-5 ProtonsC-2 Methyl Proton(s)
2-Ethenyl-2-methyl-1,3-dioxolane Vinyl: 5.2-5.9~3.95~1.4
2,2-Dimethyl-1,3-dioxolaneN/A~3.90[1]~1.4[1]
2-Methyl-1,3-dioxolane~4.9 (q)[2][3]~3.9 (m)[2][3]~1.3 (d)[3]

Key Insights from the Comparison:

  • Effect on Dioxolane Protons: The chemical shift of the dioxolane methylene protons (-O-CH₂-CH₂-O-) is remarkably consistent across the three compounds, appearing around 3.9-4.0 ppm. This indicates that the substituents at the C-2 position have only a minor inductive effect on these more distant protons.

  • Vinyl Group Deshielding: The most significant feature is the deshielding of the vinyl protons (5.2-5.9 ppm). This is due to the magnetic anisotropy of the carbon-carbon double bond, where the circulating π-electrons generate a local magnetic field that deshields the attached protons, shifting them downfield.[4]

  • C-2 Proton Environment: In 2-methyl-1,3-dioxolane, the single proton at the C-2 position (H-2) resonates around 4.9 ppm.[2][3] This proton is deshielded by the two adjacent oxygen atoms. Replacing this proton with alkyl (methyl) and alkenyl (vinyl) groups in the other two compounds removes this signal and introduces signals characteristic of those groups.

Factors Influencing Chemical Shift Integrity

The precise chemical shift values can be influenced by several experimental variables. Maintaining consistency in these parameters is crucial for reproducibility.

  • Solvent: The choice of deuterated solvent can cause variations in chemical shifts due to differing magnetic susceptibilities and specific solute-solvent interactions (e.g., hydrogen bonding, aromatic solvent-induced shifts).[5] CDCl₃ is a common choice for its relative inertness, but solvents like benzene-d₆ or DMSO-d₆ can provide different spectral resolutions and shifts.

  • Concentration and Temperature: Changes in sample concentration and temperature can affect intermolecular interactions and conformational equilibria, leading to slight shifts in resonance frequencies.[6]

  • Instrumental Parameters: Accurate chemical shifts rely on proper instrument calibration, referencing (typically to TMS or the residual solvent peak), and good magnetic field homogeneity (shimming).

Recommended Experimental Protocol for ¹H NMR Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR spectra, the following protocol is recommended. This protocol is designed as a self-validating system by incorporating standard best practices.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2-ethenyl-2-methyl-1,3-dioxolane into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the vial.

    • Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The liquid height should be approximately 4-5 cm.

  • Instrument Setup and Calibration:

    • Insert the NMR tube into a spinner turbine, ensuring the correct depth is set using the instrument's depth gauge.

    • Place the sample in the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Optimize the magnetic field homogeneity by shimming on the locked signal. This step is critical for achieving sharp peaks and high resolution.

  • Data Acquisition:

    • Acquire a standard 1D proton spectrum using typical parameters for a 400 MHz (or higher) spectrometer:

      • Pulse Angle: 30-45 degrees

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay (d1): 1-2 seconds

      • Number of Scans: 8-16 (adjust as needed for signal-to-noise)

      • Spectral Width: A range covering from -1 to 12 ppm is standard.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. If TMS is not used, the residual CHCl₃ peak can be referenced to 7.26 ppm.

    • Integrate all peaks to determine the relative proton ratios.

    • Analyze the splitting patterns (multiplicity) to deduce proton coupling information.

Conclusion

The ¹H NMR spectrum of 2-ethenyl-2-methyl-1,3-dioxolane is characterized by distinct signals for its methyl, dioxolane, and vinyl protons. A comparative analysis with 2,2-dimethyl-1,3-dioxolane and 2-methyl-1,3-dioxolane effectively demonstrates the deshielding influence of the vinyl group's π-system. By adhering to the detailed experimental protocol, researchers can reliably obtain high-quality spectra for unambiguous structural confirmation and purity assessment, ensuring the integrity of their scientific endeavors.

References

  • Huba, F., et al. (1967). Nuclear magnetic resonance studies. XI. Vinyl proton chemical shifts and coupling constants of some substituted styrenes. Canadian Journal of Chemistry, 45(7), 731-739. Available at: [Link]

  • University of California, Davis. (n.d.). Table of Characteristic Proton NMR Shifts. Retrieved from: [Link]

  • The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from: [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from: [Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Egyptian Journal of Chemistry, 64(10), 5629-5636. Available at: [Link]

  • Scribd. (n.d.). Factors Influencing Chemical Shifts in NMR. Retrieved from: [Link]

Sources

Comparative

A Comparative Guide to the FTIR Spectrum Analysis of 2-Vinyl-2-Methyl-1,3-Dioxolane

Introduction: The Role of FTIR in Structural Elucidation Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the identification of molecular compounds and the characterization of thei...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of FTIR in Structural Elucidation

Fourier-Transform Infrared (FTIR) spectroscopy is a cornerstone analytical technique for the identification of molecular compounds and the characterization of their functional groups.[1][2] The method operates by measuring a sample's absorption of infrared radiation at various wavelengths, which excites molecular vibrations such as the stretching and bending of chemical bonds.[1] Since each functional group possesses characteristic vibrational frequencies, the resulting spectrum serves as a unique "molecular fingerprint."[2][3]

This guide focuses on 2-vinyl-2-methyl-1,3-dioxolane, a compound featuring a cyclic ketal structure with both vinyl and methyl substituents. This combination of functional groups presents a distinct spectroscopic challenge and opportunity, making it an excellent subject for a detailed FTIR analysis. Understanding its spectral features is critical for quality control, reaction monitoring, and structural verification in synthetic applications.

Molecular Structure and Expected Vibrational Modes

The structure of 2-vinyl-2-methyl-1,3-dioxolane dictates the vibrational modes that will be active in the infrared spectrum. A molecule with N atoms has 3N-6 normal modes of vibration for a non-linear molecule.[4][5] These vibrations can be broadly categorized as stretching (changes in bond length) and bending or deformation (changes in bond angle).[6]

For 2-vinyl-2-methyl-1,3-dioxolane (C₆H₁₀O₂), we anticipate vibrations from three key regions of the molecule:

  • The Vinyl Group (-CH=CH₂): This group will produce characteristic C=C stretching, =C-H stretching, and =C-H bending (out-of-plane) vibrations.

  • The Dioxolane Ring: The cyclic ether structure will be dominated by strong C-O-C asymmetric and symmetric stretching vibrations.

  • The Methyl and Methylene Groups (-CH₃, -CH₂-): These saturated hydrocarbon portions will exhibit typical C-H stretching and bending modes.

Caption: Molecular structure of 2-vinyl-2-methyl-1,3-dioxolane highlighting key functional groups.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

The acquisition of a clean, high-resolution FTIR spectrum is paramount for accurate analysis. The following protocol is designed for a liquid sample like 2-vinyl-2-methyl-1,3-dioxolane using a modern FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Rationale for ATR: An ATR accessory is chosen over traditional salt plates (NaCl) for its simplicity, minimal sample preparation, and ease of cleaning. It is ideal for liquid samples and reduces pathlength issues, often providing higher quality spectra without interference from atmospheric water or CO₂.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium (typically 30-60 minutes) to guarantee baseline stability.

  • Accessory Installation: Install the ATR accessory (e.g., a single-bounce diamond ATR) and ensure it is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe, allowing it to fully evaporate.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient environment (atmosphere) and the instrument's intrinsic response.

    • Causality: The background spectrum is mathematically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ (~2350 cm⁻¹) and water vapor (broad bands around 3600 cm⁻¹ and 1600 cm⁻¹), ensuring the final spectrum represents only the sample.

    • Typical Parameters: 16-32 scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a single drop of 2-vinyl-2-methyl-1,3-dioxolane onto the center of the ATR crystal, ensuring the entire crystal surface is covered.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum using the same parameters as the background scan.

    • Causality: Using identical scan parameters is critical for accurate background subtraction.

  • Data Processing and Cleaning:

    • The instrument software will automatically perform the background subtraction.

    • Apply an ATR correction if available. This software function corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Perform a baseline correction if necessary to ensure all peaks originate from a flat baseline.

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing start Instrument Warm-up clean Clean ATR Crystal start->clean background Collect Background (16-32 scans, 4 cm⁻¹ res.) clean->background sample_apply Apply Liquid Sample background->sample_apply sample_scan Collect Sample Spectrum (Same Parameters) sample_apply->sample_scan subtract Automatic Background Subtraction sample_scan->subtract correction Apply ATR & Baseline Correction subtract->correction analysis Spectral Analysis correction->analysis

Caption: Standard workflow for FTIR analysis of a liquid sample using an ATR accessory.

Comparative Spectral Analysis

To fully appreciate the FTIR spectrum of 2-vinyl-2-methyl-1,3-dioxolane, we will compare it with two related structures:

  • Alternative 1: 2,2-Dimethyl-1,3-dioxolane. This molecule replaces the vinyl group with a second methyl group, allowing for the unambiguous identification of vinyl-related absorptions.

  • Alternative 2: Ethyl Vinyl Ether. This compound retains the vinyl ether moiety but in a simpler, acyclic form, helping to distinguish the spectral contributions of the dioxolane ring.

Wavenumber (cm⁻¹)Vibrational Assignment2-Vinyl-2-Methyl-1,3-dioxolane2,2-Dimethyl-1,3-dioxolaneEthyl Vinyl Ether
~3085 cm⁻¹=C-H Stretch (Vinyl)Strong, SharpAbsentPresent
2990-2850 cm⁻¹C-H Stretch (Alkyl)StrongStrongStrong
~1645 cm⁻¹C=C Stretch (Vinyl)Medium, SharpAbsentPresent
1460-1370 cm⁻¹C-H Bend (Alkyl)MediumMediumMedium
1200-1050 cm⁻¹C-O-C Stretch (Ether)Very Strong, ComplexVery Strong, ComplexStrong
~990 & 920 cm⁻¹=C-H Bend (Vinyl, out-of-plane)Strong, SharpAbsentPresent

Analysis of Key Spectral Features:

  • Vinyl Group Fingerprints: The most telling absorptions for 2-vinyl-2-methyl-1,3-dioxolane are those associated with the vinyl group. A sharp peak around ~1645 cm⁻¹ corresponds to the C=C stretching vibration.[7] This peak is completely absent in the spectrum of 2,2-dimethyl-1,3-dioxolane. Furthermore, the C-H bond stretch of the sp² hybridized carbons of the vinyl group appears at ~3085 cm⁻¹ , at a slightly higher frequency than the saturated C-H stretches found between 2990-2850 cm⁻¹. Finally, strong, sharp peaks around ~990 cm⁻¹ and ~920 cm⁻¹ are characteristic of the out-of-plane bending vibrations of the =C-H bonds, providing definitive evidence of the vinyl functional group.

  • The Cyclic Ether (Dioxolane) Region: The region between 1200-1050 cm⁻¹ is dominated by intense, complex bands corresponding to the asymmetric and symmetric C-O-C stretching modes of the dioxolane ring.[8] While both dioxolane derivatives show strong absorptions here, the pattern acts as a fingerprint. Comparing this region to the simpler C-O stretch in ethyl vinyl ether (typically a strong band around 1220 cm⁻¹) highlights the complexity introduced by the cyclic ketal structure.[9]

  • Alkyl C-H Vibrations: All three molecules exhibit strong C-H stretching vibrations in the 2990-2850 cm⁻¹ region and bending vibrations between 1460-1370 cm⁻¹ . While ubiquitous, the precise shape and number of these peaks can contribute to the overall fingerprint of the molecule.

Conclusion

The FTIR spectrum of 2-vinyl-2-methyl-1,3-dioxolane is characterized by a unique combination of absorptions that, when analyzed comparatively, allow for its unambiguous identification. The definitive markers are the C=C stretch (~1645 cm⁻¹), the vinylic =C-H stretch (~3085 cm⁻¹), and the strong out-of-plane =C-H bends (~990 and 920 cm⁻¹). These peaks, viewed alongside the complex and intense C-O-C stretching pattern of the dioxolane ring between 1200-1050 cm⁻¹, create a robust spectral fingerprint. By contrasting this spectrum with analogs lacking the vinyl group or the cyclic structure, researchers can confidently confirm the molecule's identity and purity, a critical step in any synthetic or developmental workflow.

References

  • IR spectrum: Ethers , Source: Organic Chemistry, URL: [Link]

  • Observed and theoretical FT-IR Spectra of 2-methoxy 1,3-dioxolane , Source: ResearchGate, URL: [Link]

  • Advanced Organic Chemistry: Infrared spectrum of 1,3-dioxane , Source: Doc Brown's Chemistry, URL: [Link]

  • High-temperature mid-IR absorption spectra and reaction kinetics of 1,3-dioxolane , Source: ResearchGate, URL: [Link]

  • FTIR, FT-Raman, ab initio and density functional studies on 4-methyl-1,3-dioxolan-2-one and 4,5-dichloro-1,3-dioxolan-2-one , Source: PubMed, URL: [Link]

  • Characteristic Absorption Bands of Vinyl Ethers , Source: J-STAGE, URL: [Link]

  • 1,3-Dioxolane - Spectra , Source: SpectraBase, URL: [Link]

  • FTIR spectrum of vinyl ester resins , Source: ResearchGate, URL: [Link]

  • Spectroscopy of Aldehydes and Ketones , Source: Chemistry LibreTexts, URL: [Link]

  • The syntheses and infrared spectra of some acetals and ketals , Source: Royal Society of Chemistry, URL: [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results , Source: Innovatech Labs, URL: [Link]

  • How to Interpret FTIR Results: A Beginner's Guide , Source: AZoM, URL: [Link]

  • Vibrational modes of molecules , Source: University of Potsdam, URL: [Link]

  • IR Spectroscopy Tutorial: Ketones , Source: University of Calgary, URL: [Link]

  • 2-methyl-2-vinyl-1,3-dioxolane , Source: ChemSynthesis, URL: [Link]

  • 2-Methyl-1,3-dioxolane , Source: PubChem, URL: [Link]

  • Organic Framework with Efficient Catalytic Activity on Cycloaddition of CO2 and Knoevenagel Condensation , Source: MDPI, URL: [Link]

  • Number of Vibrational Modes in a Molecule , Source: Chemistry LibreTexts, URL: [Link]

  • Molecular vibration , Source: Wikipedia, URL: [Link]

Sources

Validation

A Comparative Guide to Radical vs. Cationic Polymerization of Vinyl Dioxolanes

For Researchers, Scientists, and Drug Development Professionals Vinyl dioxolanes, a versatile class of cyclic monomers, offer a unique platform for the synthesis of functional polymers. Their structure, featuring both a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Vinyl dioxolanes, a versatile class of cyclic monomers, offer a unique platform for the synthesis of functional polymers. Their structure, featuring both a vinyl group and a dioxolane ring, allows for polymerization through distinct mechanistic pathways: radical and cationic polymerization. The choice between these two methods is critical as it dictates the resulting polymer structure, properties, and ultimately, its suitability for specific applications, including advanced drug delivery systems. This guide provides an in-depth, objective comparison of radical and cationic polymerization of vinyl dioxolanes, supported by mechanistic insights and experimental considerations.

At a Glance: Key Differences

FeatureRadical PolymerizationCationic Polymerization
Primary Mechanism Vinyl addition polymerizationPredominantly cationic ring-opening polymerization (CROP), often with competing vinyl addition.
Initiators Free radical initiators (e.g., AIBN, benzoyl peroxide).[1]Lewis acids (e.g., BF3, SnCl4) or protonic acids.[2][3]
Reaction Conditions Typically higher temperatures (60-120°C).[4]Often requires low temperatures (-78°C to 0°C) to favor ring-opening.[2][3][5]
Polymer Backbone Polyvinyl structure with pendant dioxolane rings.Polyacetal backbone with potential ester units resulting from ring-opening.[2][5]
Control over M.W. Generally less control, broader molecular weight distribution (Đ > 1.5).[6]Can achieve better control and narrower molecular weight distribution, especially with living polymerization techniques.
Side Reactions Chain transfer to monomer, polymer, or solvent.[7]Competing vinyl polymerization, backbiting, and cyclization.[2][8]

Mechanistic Deep Dive: Two Paths, Two Architectures

The polymerization behavior of vinyl dioxolanes is a fascinating interplay between the reactivity of the vinyl group and the dioxolane ring. The chosen initiation method dictates which pathway predominates.

The Radical Route: A Focus on the Vinyl Group

In radical polymerization, a free radical initiator generates a primary radical that attacks the electron-rich double bond of the vinyl group.[9][10][11] This initiates a chain reaction where monomer units add sequentially to the growing polymer chain, leaving the dioxolane ring intact as a pendant group.[12]

Mechanism of Radical Polymerization:

Caption: Radical polymerization of vinyl dioxolanes proceeds via vinyl addition.

This method is robust and can be performed under relatively mild conditions.[1] However, it offers limited control over the polymer's molecular weight and dispersity.[6] The resulting polymer is essentially a modified polyvinyl ether with cyclic acetal side chains.

The Cationic Path: Unlocking the Dioxolane Ring

Cationic polymerization of vinyl dioxolanes presents a more complex but versatile scenario.[2] Initiated by electrophilic species like Lewis or protonic acids, the reaction can proceed through two competing pathways: vinyl polymerization and cationic ring-opening polymerization (CROP).[2][13][14]

Mechanism of Cationic Polymerization:

Caption: Cationic polymerization involves competing vinyl and ring-opening pathways.

Crucially, by carefully controlling reaction conditions, particularly temperature, one can favor the CROP pathway.[2] Low temperatures (-78°C to 0°C) are often employed to suppress the competing vinyl polymerization.[2][3][5] The CROP of vinyl dioxolanes leads to the formation of a polyacetal backbone, which can be designed to be biodegradable, a highly desirable feature for drug delivery applications. In some cases, rearrangement and hydride-shift can lead to the formation of ester units within the polymer chain.[5]

Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the synthesis of polymers from 2-vinyl-1,3-dioxolane, a common vinyl dioxolane monomer.

Protocol 1: Free Radical Polymerization of 2-Vinyl-1,3-dioxolane

Objective: To synthesize poly(2-vinyl-1,3-dioxolane) via conventional free radical polymerization.

Materials:

  • 2-Vinyl-1,3-dioxolane (inhibitor removed)

  • Azobisisobutyronitrile (AIBN) (recrystallized)

  • Anhydrous toluene

  • Methanol

  • Nitrogen gas supply

  • Schlenk flask and magnetic stirrer

Procedure:

  • Place 2-vinyl-1,3-dioxolane (e.g., 5 g, 50 mmol) and AIBN (e.g., 0.082 g, 0.5 mmol, 1 mol% relative to monomer) in a Schlenk flask equipped with a magnetic stir bar.

  • Add anhydrous toluene (e.g., 10 mL) to dissolve the reactants.

  • Seal the flask and deoxygenate the solution by bubbling with nitrogen for 30 minutes in an ice bath.

  • Immerse the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 24 hours).

  • Cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a large excess of cold methanol with vigorous stirring.

  • Collect the polymer by filtration and wash with fresh methanol.

  • Dry the polymer in a vacuum oven at 40°C to a constant weight.

Protocol 2: Cationic Ring-Opening Polymerization of 2-Vinyl-1,3-dioxolane

Objective: To synthesize a polyacetal from 2-vinyl-1,3-dioxolane via cationic ring-opening polymerization.

Materials:

  • 2-Vinyl-1,3-dioxolane (dried over CaH2 and distilled)

  • Boron trifluoride diethyl etherate (BF3·OEt2) (distilled)

  • Anhydrous dichloromethane (CH2Cl2)

  • Methanol

  • Nitrogen gas supply

  • Schlenk flask and magnetic stirrer

  • Dry ice/acetone bath

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve 2-vinyl-1,3-dioxolane (e.g., 5 g, 50 mmol) in anhydrous CH2Cl2 (e.g., 50 mL).

  • Cool the solution to -78°C using a dry ice/acetone bath.

  • In a separate, dry syringe, prepare a solution of BF3·OEt2 in anhydrous CH2Cl2 (e.g., 0.1 M).

  • Slowly add the initiator solution (e.g., 5 mL, 0.5 mmol, 1 mol% relative to monomer) to the stirred monomer solution.

  • Maintain the reaction at -78°C for the desired time (e.g., 4 hours).

  • Quench the polymerization by adding a small amount of cold methanol.

  • Allow the mixture to warm to room temperature.

  • Precipitate the polymer by pouring the solution into a large volume of methanol.

  • Isolate the polymer by filtration and dry under vacuum.

Comparative Analysis of Polymer Properties

The choice of polymerization method has a profound impact on the final polymer's characteristics.

PropertyPolymer from Radical PolymerizationPolymer from Cationic Polymerization
Backbone Structure PolyvinylPolyacetal/Polyester
Pendant Groups Dioxolane ringsVaries depending on ring-opening
Biodegradability Generally non-biodegradablePotentially biodegradable (acetal/ester linkages)
Thermal Properties Higher glass transition temperature (Tg)Generally lower Tg due to flexible backbone
Solubility Soluble in common organic solventsSolubility depends on the extent of ring-opening and resulting structure

Conclusion: Selecting the Right Tool for the Job

The decision to employ radical or cationic polymerization for vinyl dioxolanes hinges on the desired polymer architecture and application.

  • Radical polymerization is the more straightforward method for producing polyvinyls with pendant dioxolane functionalities. This approach is suitable when the primary goal is to incorporate the cyclic acetal group as a side chain, for example, for subsequent modification or to influence the polymer's polarity and solubility.

  • Cationic polymerization , while more experimentally demanding, unlocks the potential for creating novel polymer backbones through ring-opening.[2] This is the preferred route for synthesizing biodegradable polyacetals and polyesters, which are of significant interest in the development of drug delivery vehicles, degradable plastics, and other biomedical applications. The ability to tune the polymerization to favor CROP over vinyl addition is key to accessing these advanced materials.

For researchers in drug development, the cationic ring-opening polymerization of vinyl dioxolanes offers a particularly promising avenue for creating functional, degradable polymers with tailored properties for controlled release and targeted delivery.

References

  • BenchChem. (n.d.). Cationic Ring-Opening Polymerization of cis-2-Vinyl-1,3-dioxolane-4-methanol for Advanced Drug Delivery Applic.
  • Pearce, E. M., Wright, C. E., & Bordoloi, B. K. (1982). Laboratory Experiments in Polymer Synthesis and Characterization. Educational Modules for Materials Science and Engineering Project.
  • ResearchGate. (n.d.). Exploratory ring‐opening polymerization. V. Radical ring‐opening and cationic polymerization of 2‐methylene‐4‐phenyl‐1,3‐dioxolane.
  • Unknown. (n.d.).
  • Tada, K., Saegusa, T., & Furukawa, J. (1966). Polymerization of 2‐vinyl‐1,3‐dioxolane. Macromolecular Chemistry and Physics, 95(1), 168-176.
  • ResearchGate. (n.d.). The competition between radical copolymerization and charge separation of cyclic ketene acetals and electron‐deficient olefins.
  • ACS Publications. (n.d.). DMAP Catalyzed Ring-Opening/Cycloaddition of Vinyl Oxiranes with Activated Ketone Compounds to Construct the 1,3-Dioxolane Skeletons. Organic Letters.
  • Royal Society of Chemistry. (2020). Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. Polymer Chemistry.
  • YouTube. (2024). Polymer Chemistry: Understanding Radical Polymerization.
  • Royal Society of Chemistry. (n.d.). Understanding the ring-opening polymerisation of dioxolanones. Polymer Chemistry.
  • ACS Publications. (n.d.). Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal. ACS Macro Letters.
  • Wikipedia. (n.d.). Radical polymerization.
  • PMC. (n.d.). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins.
  • ACS Publications. (2023). Radical Ring Opening Polymerization of Cyclic Ketene Acetals Derived From d-Glucal. ACS Macro Letters.
  • YouTube. (2017). Ep9 Cationic and Anionic Polymerization - UC San Diego - NANO 134 Darren Lipomi.
  • ResearchGate. (n.d.). The Case of 4-Vinyl-1,3-dioxolane-2-one: Determination of Its Pseudo-Living Behavior and Preparation of Allyl Carbonate-Styrene Co-Polymers.
  • eScholarship.org. (2023). Ultra-High-Molecular-Weight Poly(Dioxolane): Enhancing the Mechanical Performance of a Chemically Recyclable Polymer.
  • Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization.
  • YouTube. (2024). Polymer Chemistry: Understanding Cationic Polymerization.
  • YouTube. (2021). cationic polymerization process (mechanism)/ (Easy explanation) for MSc by PS chem education.
  • Unknown. (n.d.). the next chapter of radical chain polymerization.
  • ResearchGate. (n.d.). Properties of four vinyl polymer materials, including: formula, molecular weight (Mw), monomer weight, molecular chain length, room temperature thermal conductivity (í µí±˜), calculated single chain Young's modulus (Esingle chain), and glass transition temperature (Tg). [Table].
  • YouTube. (2020). Mechanism of Cationic Polymerization.
  • Sigma-Aldrich. (n.d.). Controlled Radical Polymerization Guide.
  • YouTube. (2024). Polymerization Reactions.
  • Integrated Chemicals Specialties. (n.d.). 1,3-Dioxolane.
  • Kyoto University Research Information Repository. (2022). Synthesis and cationic polymerization of halogen bonding vinyl ether monomers.
  • Elsevier. (1999). PVC containing hydroxyl groups I. Synthesis, characterization, properties and crosslinking. Polymer, 40(25), 7021-7030.
  • ACS Publications. (2022). Cationic Polymerizability of Vinyl Acetate: Alternating Copolymerization with 1,3-Dioxolan-4-ones and Branched Copolymer Formation with Cyclic Acetals. Macromolecules.
  • Wiley Online Library. (2000). HIGHLIGHT - Controlled Radical Polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 38(11), 1919-1933.
  • Unknown. (n.d.).
  • Unknown. (n.d.).
  • Elsevier. (1997). Controlled Radical Polymerization. Progress in Polymer Science, 22(8), 1649-1720.
  • MDPI. (2019). Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O. Polymers, 11(3), 503.
  • Wako Pure Chemical Industries. (2022). What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples.
  • Sigma-Aldrich. (n.d.). 2-Vinyl-1,3-dioxolane 98.
  • Polymer and Biomaterials Chemistry Laboratories. (n.d.). Vinyl Polymer Synthesis.
  • Springer. (n.d.).
  • Wiley Online Library. (2008). Formulation and properties' evaluation of PVC/(dioctyl phthalate)/(epoxidized rubber seed oil) plastigels. Journal of Vinyl and Additive Technology, 14(2), 65-72.
  • ChemicalBook. (2026). 2-Vinyl-1,3-dioxolane.

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Comparative

NMR-Based Distinction of 2-Vinyl-2-methyl-1,3-dioxolane from Methyl Vinyl Ketone

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary In synthetic organic chemistry, Methyl Vinyl Ketone (MVK) is a potent Michael acceptor oft...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

In synthetic organic chemistry, Methyl Vinyl Ketone (MVK) is a potent Michael acceptor often requiring protection to prevent polymerization or non-selective alkylation. The most common protective strategy involves converting MVK into 2-vinyl-2-methyl-1,3-dioxolane (VMD) via acetalization with ethylene glycol.[1]

Distinguishing these two species is critical for determining reaction conversion and product purity. This guide provides a definitive NMR comparative analysis.

  • The "Smoking Gun" (1H NMR): The methyl singlet shifts upfield from 2.31 ppm (MVK) to ~1.40 ppm (VMD) .

  • The "Structural Proof" (13C NMR): The disappearance of the carbonyl resonance at 198.5 ppm and the appearance of the quaternary ketal carbon at ~109.0 ppm .

Structural & Mechanistic Context

The transformation from MVK to VMD alters the hybridization of the C2 carbon from


 to 

, breaking the conjugation between the vinyl group and the carbonyl oxygen. This electronic reorganization drives the massive chemical shifts observed in NMR.
Mechanism of Protection

The synthesis typically involves acid-catalyzed ketalization. The loss of the electron-withdrawing carbonyl anisotropy is the primary driver for the shielding observed in VMD protons.

ReactionPathway MVK Methyl Vinyl Ketone (MVK) (Reactive Michael Acceptor) C=O Conjugated VMD 2-Vinyl-2-methyl-1,3-dioxolane (VMD) (Masked Synthon) sp3 Ketal Center MVK->VMD H+, -H2O (Dean-Stark) Glycol Ethylene Glycol (Protecting Agent) Glycol->VMD

Figure 1: Transformation of MVK to VMD.[1] The loss of conjugation (Red to Green) is the basis for spectral differentiation.

Comparative 1H NMR Analysis

The proton NMR spectrum provides the quickest method for quantification. The methyl group is the most reliable integration target because it appears as a sharp singlet in both species, distinct from the complex vinyl splitting patterns.

Key Chemical Shift Differences (CDCl3)
FeatureMethyl Vinyl Ketone (MVK)2-Vinyl-2-methyl-1,3-dioxolane (VMD)Shift Driver
Methyl Group 2.31 ppm (s, 3H) 1.38 – 1.45 ppm (s, 3H) Loss of C=O anisotropy (Shielding)
Vinyl (Internal) 6.38 ppm (dd)5.75 – 5.85 ppm (dd)Loss of conjugation
Vinyl (Terminal) 6.22 (dd), 5.86 (dd)5.15 – 5.35 ppm (m, 2H)Increased electron density
Dioxolane Ring Absent3.90 – 4.05 ppm (m, 4H) Appearance of glycol backbone

Expert Insight: In a crude reaction mixture, integrate the methyl singlet at 2.31 ppm against the methyl singlet at 1.40 ppm. This ratio gives you the direct molar conversion percentage without interference from the complex vinyl region.

Comparative 13C NMR Analysis

While 1H NMR is excellent for quantification, 13C NMR provides indisputable structural proof of the ketal formation. The shift of the quaternary carbon is diagnostic.

Carbon EnvironmentMVK Chemical Shift (

)
VMD Chemical Shift (

)
Carbonyl / Ketal (C2) 198.5 ppm (C=O) 109.0 ppm (O-C-O)
Vinyl (

)
136.5 ppm139.0 ppm
Vinyl (

)
128.5 ppm116.0 ppm
Methyl 26.0 ppm23.5 ppm
Dioxolane Backbone Absent64.5 ppm
Experimental Workflow: Monitoring & Validation

To ensure scientific integrity, follow this self-validating protocol when monitoring the protection of MVK.

Protocol: In-Situ NMR Monitoring
  • Sampling: Take a 50

    
    L aliquot of the reaction mixture.
    
  • Quenching (Critical): If the reaction uses a strong acid catalyst (e.g., p-TsOH), filter the aliquot through a small plug of basic alumina or add solid

    
     to the NMR tube.
    
    • Reasoning: VMD is an acetal and is acid-labile.[1] Traces of acid in

      
       (which can form DCl over time) may hydrolyze the product back to MVK during measurement, leading to false "low conversion" data.
      
  • Solvent: Dissolve in 0.6 mL

    
     (neutralized).
    
  • Acquisition: Run a standard 1H NMR (16 scans).

  • Analysis Logic: Use the decision tree below.

AnalysisFlow Start Acquire 1H NMR Spectrum CheckMethyl Check Region 2.2 - 2.4 ppm (MVK Methyl) Start->CheckMethyl Decision1 Peak at 2.31 ppm? CheckMethyl->Decision1 CheckKetal Check Region 1.3 - 1.5 ppm (VMD Methyl) Decision2 Peak at 1.40 ppm? CheckKetal->Decision2 Decision1->CheckKetal No Decision1->Decision2 Yes ResultPure Pure VMD (Complete Conversion) Decision2->ResultPure Yes (Only 1.4) ResultMix Mixture (Calculate Ratio) Decision2->ResultMix Yes (Both present) ResultFail No Reaction (Starting Material Only) Decision2->ResultFail No (Only 2.3)

Figure 2: Logical workflow for determining reaction progress based on methyl shifts.

Troubleshooting & Artifacts
  • Hydrolysis in Tube: If you observe a small peak at 9.7 ppm (Acetaldehyde) or 2.2 ppm (Acetone), your NMR solvent may be contaminated, or the VMD is hydrolyzing. VMD is robust, but prolonged exposure to acidic

    
     causes degradation.
    
  • Polymerization: If the vinyl peaks (5.0 - 6.5 ppm) disappear but the methyl signals broaden significantly, MVK has likely polymerized (poly-MVK).[1] Always use a radical inhibitor (e.g., Hydroquinone) during the protection reaction.

References
  • Spectral Database for Organic Compounds (SDBS). SDBS No. 1668 (Methyl Vinyl Ketone). National Institute of Advanced Industrial Science and Technology (AIST). [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Hibbert, H., & Morazain, J. G. (1923).[1] The preparation of cyclic acetals from ethylene glycol.[2][3] Canadian Journal of Research. (Foundational chemistry for dioxolane synthesis).

Sources

Validation

Comparative Hydrolytic Kinetics: Ethyl vs. Vinyl Dioxolane Linkers

Executive Summary In the design of antibody-drug conjugates (ADCs), nanoparticle carriers, and prodrugs, the selection of a pH-sensitive linker is a critical determinant of therapeutic index. Dioxolanes (cyclic acetals)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the design of antibody-drug conjugates (ADCs), nanoparticle carriers, and prodrugs, the selection of a pH-sensitive linker is a critical determinant of therapeutic index. Dioxolanes (cyclic acetals) serve as robust linkers that remain stable at physiological pH (7.4) but hydrolyze in the acidic environment of the endosome (pH 5.0–6.0) or lysosome (pH 4.5–5.0).

This guide compares 2-ethyl-1,3-dioxolane (an alkyl-substituted acetal) and 2-vinyl-1,3-dioxolane (an alkenyl-substituted acetal).

  • Ethyl Dioxolanes: Exhibit slower hydrolysis kinetics governed by inductive stabilization. Ideal for payloads requiring extended circulation times or delayed release.

  • Vinyl Dioxolanes: Exhibit rapid hydrolysis kinetics governed by resonance stabilization of the oxocarbenium intermediate. Ideal for "burst release" profiles upon endosomal uptake.

Mechanistic Foundation: The Kinetics of Cleavage

To understand the performance difference, one must analyze the rate-determining step (RDS) of the hydrolysis mechanism. Dioxolane hydrolysis follows an A-1 mechanism (specific acid catalysis).

The Hydrolysis Pathway[1]

The reaction proceeds through the protonation of the ether oxygen, followed by ring opening to form a transient oxocarbenium ion. This cation is the high-energy intermediate that dictates the reaction rate.

HydrolysisMechanism Start Dioxolane (Intact Linker) Protonated Protonated Intermediate Start->Protonated + H+ (Fast) RDS Oxocarbenium Ion (Rate Limiting) Protonated->RDS - R-OH (Slow/RDS) RingOpen Ring Opening (Hemiacetal) RDS->RingOpen + H2O (Fast) Products Products (Carbonyl + Diol) RingOpen->Products Decomposition

Figure 1: The A-1 acid-catalyzed hydrolysis pathway. The formation of the Oxocarbenium Ion (Red) is the rate-determining step.

Electronic Effects: Ethyl vs. Vinyl

The stability of the Oxocarbenium Ion determines the rate constant (


).
Feature2-Ethyl-1,3-Dioxolane2-Vinyl-1,3-Dioxolane
Substituent Alkyl (Ethyl)Alkenyl (Vinyl)
Electronic Effect Inductive (+I) Resonance (+R)
Mechanism The ethyl group pushes electron density via sigma bonds, offering weak stabilization to the positive charge.The vinyl group's

-system overlaps with the empty p-orbital of the carbocation, creating a delocalized allylic cation system.
Kinetic Consequence Moderate rate enhancement over unsubstituted dioxolane.Significant rate acceleration due to superior cation stability.

Performance Comparison Data

The following data summarizes the hydrolytic behavior derived from kinetic studies of substituted cyclic acetals.

Table 1: Comparative Hydrolysis Profiles
ParameterEthyl Dioxolane LinkerVinyl Dioxolane Linker
Physiological Stability (pH 7.4) High (

hours)
Moderate (

hours)
Endosomal Release (pH 5.0) Slow/Sustained (

hours)
Rapid (

minutes)
Lysosomal Release (pH 4.0) Moderate (

mins)
Instant (

minutes)
Payload Release Profile Zero-order-like (Sustained)First-order burst
Primary Degradation Product PropanalAcrolein (Potential toxicity warning*)

> Note on Toxicity: The hydrolysis of 2-vinyl-1,3-dioxolane yields acrolein, a reactive electrophile. For drug delivery, "vinyl" linkers are often modified (e.g., styryl or substituted vinyl) to produce less toxic aldehydes upon cleavage.

Experimental Protocols

To validate these rates in your specific construct, use the following self-validating NMR kinetic assay. This method is superior to UV-Vis for initial characterization as it directly observes bond breaking without relying on chromophore shifts.

Protocol: H-NMR Kinetic Assay

Objective: Determine the pseudo-first-order rate constant (


) at pH 5.0.

Reagents:

  • Deuterated Acetate Buffer (pH 5.0, 0.1 M): Prepared using

    
     and 
    
    
    
    in
    
    
    .
  • Internal Standard: Benzene or 1,4-Dioxane (inert at pH 5).

Workflow:

NMRProtocol Prep 1. Sample Preparation Dissolve 10mg Linker in 0.6mL Deuterated Buffer Shim 2. Magnet Shimming Lock on D2O signal (Temp: 37°C) Prep->Shim Acquire 3. Arrayed Acquisition Pulse sequence: zg30 Delay: 300s between scans Shim->Acquire Process 4. Data Processing Integrate Acetal H (C2) vs Aldehyde H (Product) Acquire->Process Calc 5. Calculation Plot ln[Concentration] vs Time Slope = -k_obs Process->Calc

Figure 2: Workflow for determining hydrolytic half-life using NMR spectroscopy.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare 0.1 M deuterated acetate buffer (

    
    ). Adjust to final pD 5.0.
    
  • Solubilization: Dissolve 5–10 mg of the dioxolane derivative in 0.6 mL of buffer containing 1 mM 1,4-dioxane (internal standard).

  • Acquisition: Immediately transfer to an NMR tube. Insert into a spectrometer pre-heated to 37°C.

  • Monitoring: Monitor the disappearance of the acetal proton (triplet/multiplet at

    
     4.8–5.2 ppm) and the appearance of the aldehyde proton  (doublet/singlet at 
    
    
    
    9.5–9.8 ppm).
  • Data Analysis:

    • Integrate the acetal peak (

      
      ) relative to the internal standard (
      
      
      
      ).
    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope is

      
      .
      
    • Calculate half-life:

      
      .
      

Discussion & Application Guide

When to use Ethyl Dioxolanes:
  • Long-Circulating Nanoparticles: If your delivery vector circulates for >24 hours (e.g., PEGylated liposomes), the ethyl linker prevents premature leakage in the bloodstream.

  • Sensitive Payloads: Propanal (the byproduct) is relatively benign compared to unsaturated aldehydes.

When to use Vinyl Dioxolanes:
  • Endosomal Escape: The rapid burst release upon pH drop (7.4

    
     5.0) creates an osmotic pressure gradient that can aid in disrupting endosomes, useful for siRNA or gene delivery.
    
  • Acid-Triggered Polymerization: Vinyl dioxolanes are also used as monomers. In polymer backbones, they degrade extremely fast, leading to rapid material disassembly.

Critical Control: The "Vinyl" Terminology

Ensure distinction between 2-vinyl-1,3-dioxolane (the cyclic acetal discussed here) and vinyl ethers (acyclic ethers). While both are acid-sensitive, the cyclic dioxolane offers better stability at neutral pH than linear vinyl ethers, which often hydrolyze too quickly for effective formulation.

References

  • Cordes, E. H., & Bull, H. G. (1974). Mechanism and catalysis for hydrolysis of acetals, ketals, and ortho esters.[1][2] Chemical Reviews, 74(5), 581–603. Link

  • Guo, X., & Szoka, F. C. (2003). Chemical approaches to triggerable lipid vesicles for drug and gene delivery. Accounts of Chemical Research, 36(5), 335–341. Link

  • Kresge, A. J. (1987). The mechanism of hydrolysis of vinyl ethers and ketene acetals. Accounts of Chemical Research, 20(10), 364–370. Link

  • Gillies, E. R., & Fréchet, J. M. (2005). pH-responsive copolymer assemblies for controlled release of doxorubicin. Bioconjugate Chemistry, 16(2), 361-368. Link

Sources

Comparative

A Comparative Guide to the Gas Chromatographic Analysis of 2-vinyl-2-methyl-1,3-dioxolane and Its Structural Analogs

This guide provides a comprehensive overview of the gas chromatographic (GC) analysis of 2-vinyl-2-methyl-1,3-dioxolane, a versatile chemical intermediate. In the absence of a standardized retention time, this document o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the gas chromatographic (GC) analysis of 2-vinyl-2-methyl-1,3-dioxolane, a versatile chemical intermediate. In the absence of a standardized retention time, this document outlines a robust methodology for its determination and offers a comparative analysis with structurally similar compounds. This guide is intended for researchers, analytical chemists, and quality control professionals working with volatile organic compounds.

Introduction to 2-vinyl-2-methyl-1,3-dioxolane

2-vinyl-2-methyl-1,3-dioxolane is a cyclic acetal with applications in various fields, including as a monomer in polymer synthesis and as a building block in the fragrance industry.[1] Accurate and reliable analytical methods are crucial for monitoring its purity, reaction kinetics, and presence in various matrices. Gas chromatography is the premier technique for analyzing such volatile compounds.[2]

Part 1: Establishing a Standardized GC Method for Dioxolane Analysis

The retention time of a compound in gas chromatography is not an absolute value but is dependent on the analytical conditions. Therefore, establishing a standardized method is paramount for reproducible results.

Rationale for Method Development

The elution order and retention time in gas-liquid chromatography are primarily influenced by the analyte's boiling point and its specific interactions with the stationary phase of the GC column.[2] For 2-vinyl-2-methyl-1,3-dioxolane and its analogs, the polarity of the stationary phase will play a significant role in achieving optimal separation.

Recommended GC Column Selection

Given the polar nature of the ether linkages in the dioxolane ring, a mid-polarity column is recommended to achieve good peak shape and resolution from potential impurities or related compounds.

  • Primary Recommendation: A stationary phase of 6% cyanopropylphenyl / 94% dimethylpolysiloxane (USP G43). This phase provides an excellent balance of polar and non-polar interactions, making it suitable for a wide range of volatile organic compounds, including cyclic acetals.[3][4] Commercially available columns with this stationary phase include the Agilent DB-624 and Phenomenex ZB-624.

  • Alternative: For simpler mixtures where separation from non-polar compounds is the primary goal, a non-polar stationary phase of 5% phenyl / 95% methylpolysiloxane (USP G27) can be employed.[5]

Detailed Experimental Protocol

The following protocol is a robust starting point for the analysis of 2-vinyl-2-methyl-1,3-dioxolane.

Table 1: Recommended GC Parameters

ParameterValue
Column 6% Cyanopropylphenyl / 94% Dimethylpolysiloxane
30 m x 0.25 mm ID, 1.4 µm film thickness
Injector Split/Splitless, 250 °C
Split Ratio 50:1
Carrier Gas Helium, Constant Flow at 1.2 mL/min
Oven Program Initial: 50 °C, hold for 2 min
Ramp: 10 °C/min to 220 °C
Hold: 5 min at 220 °C
Detector Flame Ionization Detector (FID), 250 °C
Makeup Gas Nitrogen, 25 mL/min
Sample 1 µL of a 100 ppm solution in methanol
System Suitability and Validation

To ensure the reliability of the obtained data, the following validation steps should be performed:

  • Blank Analysis: Inject a sample of the solvent (methanol) to ensure no interfering peaks are present.

  • Peak Shape: The analyte peak should be symmetrical, with a tailing factor between 0.9 and 1.5.

  • Reproducibility: Multiple injections of the same standard should yield retention times with a relative standard deviation (RSD) of less than 1%.

Part 2: Comparative Analysis of 2-vinyl-2-methyl-1,3-dioxolane and Alternatives

To provide context for the retention behavior of 2-vinyl-2-methyl-1,3-dioxolane, a comparison with structurally related compounds is presented.

Selection of Alternative Compounds

The following compounds have been selected for comparison due to their structural similarity and potential for co-elution:

  • 2-Methyl-1,3-dioxolane: A simpler analog without the vinyl group.

  • 2-Ethyl-2-methyl-1,3-dioxolane: An analog with an ethyl group instead of a vinyl group.[6]

  • 1,4-Dioxane: A common solvent and cyclic ether with a different ring structure.

Predicted Retention Time and Elution Order

Based on the general principles of gas chromatography, the following elution order and approximate retention times are predicted using the method described in Part 1. The primary factors influencing this prediction are boiling point and polarity.

Table 2: Predicted Retention Times and Properties of Dioxolanes and an Analog

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Predicted Retention Time (min)
1,4-DioxaneC4H8O288.11101~ 6.5
2-Methyl-1,3-dioxolaneC4H8O288.1183[7]~ 5.8
2-vinyl-2-methyl-1,3-dioxolane C6H10O2 114.14 ~130-140 (estimated) ~ 8.5
2-Ethyl-2-methyl-1,3-dioxolaneC6H12O2116.16117-118[6]~ 8.2

Note: The predicted retention times are estimates and should be confirmed experimentally.

Part 3: In-depth Technical Discussion

Influence of Structural Modifications on Retention Time
  • Effect of Alkyl/Vinyl Substituents: The presence and size of the substituent at the 2-position of the dioxolane ring significantly impact the boiling point and, consequently, the retention time. The vinyl group in 2-vinyl-2-methyl-1,3-dioxolane increases its molecular weight and likely its boiling point compared to 2-methyl-1,3-dioxolane, leading to a longer retention time. The ethyl group in 2-ethyl-2-methyl-1,3-dioxolane results in a slightly higher molecular weight than the vinyl analog, but the vinyl group's double bond can lead to stronger interactions with the stationary phase, potentially increasing its retention time relative to the ethyl analog on a polar column.

  • Ring Structure: The six-membered ring of 1,4-dioxane is less strained and has a different dipole moment compared to the five-membered dioxolane ring, which will affect its interaction with the stationary phase.

Troubleshooting and Method Optimization
  • Peak Tailing: If significant peak tailing is observed for the dioxolanes, it may indicate active sites in the injector liner or the column. Using an ultra-inert liner and ensuring the column is properly conditioned can mitigate this issue.

  • Co-elution: If co-elution with other components in a complex matrix is observed, adjusting the temperature ramp rate can improve resolution. A slower ramp rate will increase the separation between closely eluting peaks. The choice of a different stationary phase with alternative selectivity is also a powerful tool for resolving co-eluting compounds.

Visualizations

Experimental Workflow for GC Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample 2-vinyl-2-methyl-1,3-dioxolane (and analogs) Dilution Dilute in Methanol (e.g., to 100 ppm) Sample->Dilution Vial Transfer to 2 mL GC Vial Dilution->Vial Autosampler Autosampler Vial->Autosampler Injection Injection (1 µL) Split Mode (50:1) Autosampler->Injection Separation GC Column Separation (Temperature Program) Injection->Separation Detection FID Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration (Retention Time, Area) Chromatogram->Integration Comparison Compare with Standards and Analogs Integration->Comparison

Caption: Workflow for the GC analysis of dioxolanes.

References

  • Agilent Technologies. (n.d.). Recommended GC Columns for USP Phase Classification. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 2-methyl-2-vinyl-1,3-dioxolane. Retrieved from [Link]

  • NIST. (n.d.). Gas Chromatographic Retention Data. In NIST Chemistry WebBook. Retrieved from [Link]

  • Phenomenex. (n.d.). GC Column Selection Charts for Pharmaceuticals analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-1,3-dioxolane. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-2-methyl-1,3-dioxolane. Retrieved from [Link]

  • LibreTexts Chemistry. (2021, September 11). 12.4: Gas Chromatography. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 1,3-Dioxolane, 2-ethenyl-2-methyl-

This guide provides a detailed framework for the safe handling, storage, and disposal of 1,3-Dioxolane, 2-ethenyl-2-methyl-. As a laboratory professional, your foremost responsibility is to ensure safety and regulatory c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed framework for the safe handling, storage, and disposal of 1,3-Dioxolane, 2-ethenyl-2-methyl-. As a laboratory professional, your foremost responsibility is to ensure safety and regulatory compliance, which begins with a thorough understanding of the materials you handle from acquisition to disposal. This document is structured to provide not just procedural steps, but the scientific and regulatory rationale behind them, ensuring a robust and self-validating safety protocol.

Part 1: Foundational Safety—Hazard Identification & Characterization

Proper disposal is impossible without first characterizing the waste. 1,3-Dioxolane, 2-ethenyl-2-methyl-, like many of its structural analogs, is anticipated to be a flammable liquid. Analogs such as 2-ethyl-2-methyl-1,3-dioxolane have a low flash point of 13°C (55.4°F), classifying them as highly flammable[1][2]. Therefore, all procedures must be based on the high probability that this compound is a D001 Ignitable Hazardous Waste under the Resource Conservation and Recovery Act (RCRA)[3][4].

The U.S. Environmental Protection Agency (EPA) defines hazardous waste through specific lists or by four key characteristics: Ignitability, Corrosivity, Reactivity, and Toxicity[3][4]. Your first step is to confirm these characteristics by consulting the manufacturer's Safety Data Sheet (SDS).

Table 1: Physicochemical and Hazard Properties of 1,3-Dioxolane, 2-ethenyl-2-methyl-

Property Value Source & Rationale
CAS Number 5654-53-5 Chemical Abstracts Service Registry Number.
Molecular Formula C₆H₁₀O₂ ---
Physical State Liquid (Anticipated) Based on structural analogs[1][5].
Flash Point Consult SDS Critical for determining Ignitability. Analogs are highly flammable[1][2].
Toxicity Data Consult SDS Necessary to determine if the waste meets Toxicity criteria (D004-D043).
Reactivity Consult SDS Check for incompatibilities with common lab chemicals, acids, and bases[6].
pH Consult SDS Determines if the waste is Corrosive (D002)[3].

| EPA Waste Code | D001 (Anticipated) | Assumed based on the flammability of analogous compounds[3][4]. |

Part 2: Pre-Disposal Protocol: Safe Waste Accumulation in the Laboratory

Safe disposal begins the moment a chemical is deemed "waste." Under RCRA, generators of hazardous waste are responsible for its management from "cradle-to-grave"[7][8]. In the laboratory, this is managed through a designated Satellite Accumulation Area (SAA)[6].

Before handling the waste, don the appropriate PPE. Based on the hazards of flammable and potentially irritating organic liquids, this includes:

  • Eye Protection: Safety goggles or a face shield[1].

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use[9].

  • Body Protection: A flame-retardant lab coat and closed-toe shoes[10].

The choice of container is critical to prevent leaks, reactions, and vapor escape.

  • Select a Compatible Container: The container must be chemically compatible with the waste. For organic solvents, glass or high-density polyethylene (HDPE) containers are common. Ensure the container is free from damage and has a secure, leak-proof closure[11].

  • Keep Containers Closed: Waste containers must remain sealed unless actively adding waste. This minimizes the release of flammable vapors, which are often heavier than air and can travel to ignition sources[12].

  • Headspace: Do not overfill containers. Leave at least 10% or one inch of headspace to allow for vapor expansion[6].

Proper labeling is a key regulatory requirement and essential for safety. As soon as the first drop of waste enters the container, it must be labeled[13]. The label must clearly state:

  • The words "HAZARDOUS WASTE "[13].

  • Full Chemical Name: "Waste 1,3-Dioxolane, 2-ethenyl-2-methyl-" and list any other components in the waste stream[6][14].

  • Hazard Identification: Clearly indicate the associated hazards. Use GHS pictograms for Flammability and any other hazards identified in the SDS[12][14].

Incompatible chemicals, when mixed, can cause violent reactions, fires, or the release of toxic gases. Segregation is a non-negotiable safety rule[6][7].

  • Store Flammables Separately: Keep flammable liquid waste, like this dioxolane derivative, segregated from acids, bases, and oxidizers using physical barriers or secondary containment[6][7][11].

  • Use Secondary Containment: Store waste containers in a secondary container, such as a chemical-resistant tub or tray, that can hold the entire volume of the largest container[11][13]. This prevents spills from spreading.

  • Location: The SAA must be at or near the point of generation and under the control of laboratory personnel[11]. It should be away from heat sources, open flames, and high-traffic areas[2].

Part 3: The Disposal Workflow

The following diagram and protocol outline the decision-making and logistical process for disposing of the accumulated waste.

G cluster_0 Phase 1: In-Lab Waste Management cluster_1 Phase 2: Disposal & Documentation A Waste Generated (1,3-Dioxolane, 2-ethenyl-2-methyl-) B Characterize Waste (Consult SDS for Hazards) A->B C Select & Label Compatible Container B->C D Accumulate in SAA (Segregated, Secondary Containment) C->D E Container Full or Accumulation Limit Reached D->E Monitor Fill Level F Request Waste Pickup (Contact EHS/Licensed Contractor) E->F G Transport to Central Storage (By Trained Personnel) F->G H Final Disposal (Incineration, Fuel Blending) G->H I Retain Manifest (Proof of 'Cradle-to-Grave' Compliance) H->I

Caption: Decision workflow for hazardous chemical waste disposal.
  • Monitor Waste Levels: Regularly inspect the waste container in the SAA.

  • Request Pickup: Once the container is full or has been in accumulation for the maximum allowed time (typically up to one year for partially filled containers in an SAA), contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup[6].

  • Prepare for Transport: Ensure the container is tightly sealed and the label is accurate and legible. Trained personnel will then transport the waste from the SAA to a central accumulation area[13].

  • Documentation (Manifest): The waste will be tracked using a hazardous waste manifest system, which documents its journey to the final disposal facility. This is a critical component of RCRA's "cradle-to-grave" requirement[7][8].

  • Final Disposal Method: For flammable organic liquids, the most common and environmentally sound disposal method is high-temperature incineration or use as an alternative fuel source (fuel blending) at a licensed Treatment, Storage, and Disposal Facility (TSDF). Landfilling is generally not a permissible option for liquid hazardous waste.

Part 4: Emergency Procedures—Spill Response

All laboratory personnel must be trained on how to respond to a chemical spill[15]. For a flammable liquid like 1,3-Dioxolane, 2-ethenyl-2-methyl-, follow this protocol for minor spills (typically <500 mL)[16].

  • Alert Personnel: Immediately notify others in the area[17].

  • Control Ignition Sources: Extinguish all open flames and turn off nearby electrical equipment[16][17].

  • Contain the Spill: Use an unreactive absorbent material (spill pads or pillows are preferred over loose absorbents to minimize dust) to create a dike around the spill to prevent it from spreading[15][16][18].

  • Absorb the Material: Work from the outside in, covering the spill with the absorbent material[19].

  • Collect Residue: Scoop the absorbed material into a compatible container (e.g., a heavy-duty plastic bag or bucket)[15][18][19].

  • Label and Dispose: Seal the container, label it as "Hazardous Waste" with the name of the chemical and the absorbent used, and manage it through your hazardous waste disposal stream[15][16].

  • Decontaminate: Clean the spill area with soap and water[15].

  • Report: Report the incident to your supervisor and EHS department as required by your institution's policy[15].

For large spills, or if you are ever in doubt about your ability to handle a spill safely, evacuate the area, close the doors, and contact your institution's emergency response team immediately[15][16].

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from Central Washington University website.
  • City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide.
  • University of British Columbia Safety & Risk Services. (n.d.). Flammable Liquid Spill Clean Up.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • American Chemical Society. (n.d.). Guide for Chemical Spill Response.
  • The University of Western Australia (UWA). (2024, November 27). Laboratory emergency response procedures.
  • LabManager. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill.
  • Triumvirate Environmental. (2026, February 4). Chemical and Laboratory Waste Disposal: From Lab Packs to Bulk Chemicals.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • National Center for Biotechnology Information. (n.d.). 2-Ethyl-2-methyl-1,3-dioxolane. PubChem Compound Database. Retrieved from [Link]

  • International Paint. (n.d.). Safety Data Sheet.
  • U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • Material Safety Data Sheet. (n.d.).
  • PENTA s.r.o. (2023, March 14). 1,3-Dioxolane - SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • Oklahoma State University. (n.d.). Flammable and Combustible Liquid Safety. Retrieved from OSU Environmental Health and Safety website.
  • U.S. Environmental Protection Agency. (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, November 6). 1,3-Dioxolane - SAFETY DATA SHEET.
  • The Good Scents Company. (n.d.). 2-ethyl-2-methyl-1,3-dioxolane, 126-39-6.
  • Fisher Scientific. (2021, December 25). SAFETY DATA SHEET - 2-Methyl-2-ethyl-1,3-dioxolane.
  • Office Stationery. (2003, June 10). MATERIAL SAFETY DATA SHEET.
  • European Chemicals Agency (ECHA). (n.d.). Cyclohexane - Registration Dossier.
  • Lion Technology Inc. (2025, June 30). 4 Hazardous Waste Characteristics Under RCRA [Video]. YouTube.
  • Resource Management Associates. (2025, November 18).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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